molecular formula C24H30N2O4 B13853120 (R)-Dimethindene Maleate

(R)-Dimethindene Maleate

Cat. No.: B13853120
M. Wt: 410.5 g/mol
InChI Key: GHFIFWZDAMAIDO-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Dimethindene Maleate is a useful research compound. Its molecular formula is C24H30N2O4 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Dimethindene Maleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Dimethindene Maleate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine;1-hydroperoxyperoxybut-2-yne

InChI

InChI=1S/C20H24N2.C4H6O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;1-2-3-4-6-8-7-5/h4-10,12,15H,11,13-14H2,1-3H3;5H,4H2,1H3/t15-;/m0./s1

InChI Key

GHFIFWZDAMAIDO-RSAXXLAASA-N

Isomeric SMILES

CC#CCOOOO.C[C@@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C

Canonical SMILES

CC#CCOOOO.CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C

Origin of Product

United States

Foundational & Exploratory

Stereochemical Pharmacodynamics: The Selectivity Profile of (R)-Dimethindene vs. (S)-Dimethindene at Muscarinic M2 Receptors

[1]

Executive Summary The pharmacological characterization of dimethindene reveals a distinct "chiral switch" in receptor selectivity. While the racemate is a well-established H1 antihistamine, its enantiomers display divergent affinity profiles. This guide provides an in-depth technical analysis of the selectivity of (R)-dimethindene and (S)-dimethindene over muscarinic M2 receptors.

Crucial Scientific Distinction:

  • (R)-(-)-Dimethindene: The eutomer for Histamine H1 receptors (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).[1] It displays significantly lower affinity for muscarinic M2 receptors compared to its enantiomer.[1][2]
    
  • (S)-(+)-Dimethindene: The eutomer for Muscarinic M2 receptors (

    
    ).[1][3] It acts as a potent, M2-selective antagonist with a selectivity window favoring M2 over M1, M3, and M4 subtypes.[1][3]
    

This guide focuses on quantifying these interactions, detailing the experimental protocols to validate M2 selectivity, and visualizing the signaling pathways involved.

Pharmacological Profile & Structure-Activity Relationship (SAR)

The selectivity of dimethindene is governed by the spatial orientation of the ethylpyridine moiety at the chiral center.

Comparative Affinity Data

The following table summarizes the binding constants (


4
Receptor SubtypeLigandAffinity (

/

)
Selectivity Ratio (vs M2)Primary Signaling Pathway
Muscarinic M2 (S)-(+)-Dimethindene 7.78 / 7.86 1.0 (Reference)

(cAMP

)
Muscarinic M2(R)-(-)-Dimethindene~6.2 - 6.5*~0.03x (Distomer)

Muscarinic M1(S)-(+)-Dimethindene7.085-fold lower

(IP3

)
Muscarinic M3(S)-(+)-Dimethindene6.7012-fold lower

(IP3

)
Histamine H1 (R)-(-)-Dimethindene 9.42 N/A (H1 Eutomer)

Histamine H1(S)-(+)-Dimethindene7.48~100-fold lower

*Note: (R)-dimethindene is approximately 41-fold less potent at muscarinic receptors than the (S)-enantiomer.[1]

Mechanism of Chiral Recognition

The M2 muscarinic receptor possesses an orthosteric binding pocket deep within the transmembrane bundle.

  • The (S)-Configuration: Allows the ethylpyridine group to engage in favorable hydrophobic interactions and pi-pi stacking within the M2 pocket, stabilizing the inactive state of the

    
    -coupled receptor.
    
  • The (R)-Configuration: Causes steric clash or suboptimal orientation within the M2 pocket, drastically reducing affinity. Conversely, this configuration is optimal for the Histamine H1 receptor pocket.

Visualization of Signaling & Workflows

M2 Receptor Signaling Pathway (Gi/o Coupling)

The following diagram illustrates the downstream effects of M2 receptor antagonism by (S)-dimethindene.

M2_Signalingcluster_antagonismAntagonist EffectLigand(S)-Dimethindene(Antagonist)M2Muscarinic M2 Receptor(GPCR)Ligand->M2BlocksBlockPrevents Gi ActivationRestores cAMP levelsLigand->BlockGiGi/o Protein(Heterotrimer)M2->GiCouples (Agonist-Dependent)ACAdenylyl CyclaseGi->ACInhibitsK_AChK+ Channels(GIRK)Gi->K_AChActivates (Beta-Gamma)cAMPcAMP ProductionAC->cAMPCatalyzesHCNHCN Channels(If Current)cAMP->HCNModulatesEffectHeart Rate(Bradycardia)

Caption: Mechanism of M2 antagonism. (S)-Dimethindene blocks Gi-mediated inhibition of Adenylyl Cyclase.

Experimental Protocols

To rigorously determine the selectivity of (R)- vs. (S)-dimethindene, two complementary assays are required: Radioligand Binding (Affinity) and GTP


S Binding
Protocol A: Competition Radioligand Binding Assay

Objective: Determine the

Standard Ligand:


Workflow Steps:

  • Membrane Preparation:

    • Homogenize rat heart tissue (rich in M2) or CHO-K1 cells stably expressing human M2 receptors.

    • Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet in assay buffer (50 mM Tris-HCl, 10 mM

      
      , 1 mM EDTA, pH 7.4).
      
  • Incubation:

    • Total Binding: 200 µL Membrane + 25 µL Radioligand (

      
       concentration) + 25 µL Vehicle.
      
    • Non-Specific Binding (NSB): Add 10 µM Atropine.

    • Experimental: Add increasing concentrations of (R)- or (S)-dimethindene (

      
       M to 
      
      
      M).
  • Equilibrium: Incubate for 60-90 minutes at 25°C (room temp) to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces NSB).

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Binding Assay

Objective: Confirm that the binding translates to functional antagonism of G-protein activation.

Workflow Steps:

  • Agonist Challenge: Use an

    
     concentration of Carbachol to stimulate 
    
    
    turnover.
  • Antagonist Titration: Co-incubate membranes with GDP (10 µM),

    
     (0.1 nM), Carbachol, and varying concentrations of Dimethindene enantiomers.
    
  • Readout: Measure the reduction in

    
     binding. (S)-dimethindene should potently inhibit the Carbachol signal; (R)-dimethindene should show weak inhibition.
    
Experimental Workflow Diagram

Assay_WorkflowSampleCHO-hM2 MembranesIncubateIncubate60 min @ 25°CSample->IncubateLigand[3H]-NMS(Radioligand)Ligand->IncubateDrug(R)/(S)-Dimethindene(Competitor)Drug->IncubateFilterFilter Harvest(GF/B)Incubate->FilterEquilibriumCountScintillationCountingFilter->CountBound LigandDataKi Calculation(Cheng-Prusoff)Count->DataCPM

Caption: Radioligand competition binding workflow for determining affinity constants (

Clinical & Translational Implications[1]

The "Chiral Switch" Advantage

Developing (S)-dimethindene as a standalone agent offers a strategic advantage for targeting M2-mediated pathologies (e.g., cognitive disorders where presynaptic M2 autoreceptors inhibit Acetylcholine release).

  • Cognitive Enhancement: Blockade of presynaptic M2 receptors enhances ACh release. (S)-dimethindene is a tool compound for this mechanism.[1]

  • Reduced Sedation: By removing the (R)-enantiomer (H1 active), an (S)-dimethindene formulation would avoid the sedative side effects typical of H1 antihistamines.

Selectivity Ratios

To validate "Selectivity," the compound must demonstrate at least a 10-fold difference in affinity.[5]

  • M2/M1 Ratio: (S)-dimethindene exhibits ~5-6 fold selectivity.[1][5] While not "highly" selective compared to modern tools, it differentiates sufficiently for tissue assays (Heart vs. Vas Deferens).

  • M2/M3 Ratio: ~12-fold selectivity.[1] This is crucial for avoiding dry mouth (M3 mediated) side effects in potential therapeutic applications.

References

  • Pfaff, O., et al. (1995).[1] "The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist."[1][3] European Journal of Pharmacology, 286(3), 229-240.[1] Link

  • Tocris Bioscience. (n.d.). "Product Information: (S)-(+)-Dimethindene maleate." Tocris.com. Link

  • Mutschler, E., et al. (1998). "Muscarinic receptors: structural features and structure-activity relationships of agonists and antagonists." Progress in Drug Research.
  • Fozard, J. R., et al. (2002). "Affinity of the enantiomers of dimethindene for the histamine H1-receptor." Naunyn-Schmiedeberg's Archives of Pharmacology.

Methodological & Application

Application and Protocol for Chiral HPLC Method Development for (R)-dimethindene Maleate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the development and application of a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of dimethindene maleate. The focus is on resolving the active (R)-enantiomer from its (S)-counterpart. This document provides a foundational protocol using a polysaccharide-based chiral stationary phase (CSP) and delves into the strategic considerations underpinning the method development process. It is intended for researchers, analytical scientists, and professionals in drug development engaged in the purity and stability testing of chiral pharmaceutical compounds.

Introduction: The Significance of Chirality in Dimethindene

Dimethindene is a first-generation selective H1 antagonist, utilized as an antihistamine and anticholinergic agent for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] The molecule possesses a single stereocenter, existing as a racemic mixture of (R)- and (S)-enantiomers. As is common with chiral drugs, the pharmacological activity is often stereoselective. In the case of dimethindene, the (R)-enantiomer is the primary contributor to its antihistaminic effect.

Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate the characterization of chiral drugs to ensure their safety and efficacy.[2] Consequently, the development of reliable analytical methods to separate and quantify the enantiomers of dimethindene is critical for quality control in pharmaceutical formulations and for pharmacokinetic studies.[3] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the preeminent technique for this purpose, offering high resolution and sensitivity.[4]

Strategic Approach to Chiral Method Development

The successful separation of enantiomers is a nuanced process governed by the complex interactions between the analyte, the chiral stationary phase, and the mobile phase.[5] Our developmental strategy is rooted in a systematic screening of CSPs and mobile phases, prioritizing polysaccharide-based columns due to their broad applicability for a wide range of chiral compounds, including antihistamines.[6]

Causality-Driven Selection of the Chiral Stationary Phase (CSP)

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, function through a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which collectively create a chiral recognition mechanism.[7] The phenylcarbamate derivatives on the polysaccharide backbone form chiral grooves into which the enantiomers fit differently, leading to differential retention times.[3]

For dimethindene, a basic compound, a cellulose-based CSP such as cellulose tris(3,5-dimethylphenylcarbamate) is an excellent starting point. An application by Phenomenex (App ID 20461) demonstrates the successful separation of dimethindene on a Lux® 5µm Cellulose-3 column, which is a cellulose tris(4-methylbenzoate) phase, confirming the suitability of this class of CSPs.[3]

Mobile Phase Optimization: A Trifecta of Components

In normal phase chromatography, the mobile phase is a critical determinant of selectivity and resolution. The typical mobile phase composition for basic compounds on polysaccharide CSPs consists of an alkane, an alcohol, and a basic additive.

  • Alkane (e.g., Hexane or Heptane): This non-polar component constitutes the bulk of the mobile phase and controls the overall elution strength.

  • Alcohol (e.g., Ethanol or Isopropanol): This polar modifier competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary means of modifying retention times and selectivity.

  • Basic Additive (e.g., Diethylamine - DEA): For basic analytes like dimethindene, a small amount of a basic additive is crucial.[8] It serves to mask acidic silanol groups on the silica support that can cause peak tailing and poor reproducibility.[8] Typically, a concentration of 0.1% is sufficient to achieve symmetrical peak shapes.[9]

The interplay of these three components dictates the retention and resolution of the enantiomers. A systematic approach to optimization involves varying the alcohol percentage and, if necessary, the type of alcohol or basic additive.

Experimental Protocol: Enantioselective Analysis of Dimethindene

This protocol is based on established methods for the chiral separation of dimethindene and is designed to be a robust starting point for method development and validation.

Materials and Reagents
  • Solvents: HPLC grade n-Hexane, Ethanol (200 proof), and Diethylamine (DEA).

  • Standards: (R,S)-Dimethindene Maleate reference standard, (R)-Dimethindene Maleate reference standard (if available).

  • Sample Diluent: A solution of n-Hexane and Ethanol in a 95:5 (v/v) ratio.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

ParameterRecommended Setting
HPLC Column Lux® 5µm Cellulose-3, 250 x 4.6 mm
Mobile Phase n-Hexane / Ethanol / DEA (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C (controlled)
Detection UV at 260 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Standard and Sample Preparation
  • Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of (R,S)-Dimethindene Maleate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (50 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Preparation: Prepare the sample to have a final concentration of approximately 50 µg/mL of dimethindene maleate in the sample diluent. Filtration through a 0.45 µm PTFE syringe filter is recommended prior to injection.

Method Development Workflow

The following diagram illustrates the logical workflow for developing and optimizing the chiral HPLC method for dimethindene.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Analytical Target: (R)-Dimethindene Purity CSP_Selection Select CSP: Polysaccharide-based (e.g., Lux Cellulose-3) Start->CSP_Selection MP_Selection Select Mobile Phase: Normal Phase (Hexane/EtOH/DEA) CSP_Selection->MP_Selection Initial_Run Perform Initial Run: (e.g., 95:5:0.1 Hex/EtOH/DEA) MP_Selection->Initial_Run Evaluate_Resolution Evaluate Resolution (Rs) Initial_Run->Evaluate_Resolution Optimize_Alcohol Optimize Alcohol %: (e.g., 2% to 15% EtOH) Evaluate_Resolution->Optimize_Alcohol Rs < 1.5 Check_Peak_Shape Check Peak Shape Evaluate_Resolution->Check_Peak_Shape Rs >= 1.5 Optimize_Alcohol->Evaluate_Resolution Optimize_Additive Adjust Basic Additive (if tailing occurs) Check_Peak_Shape->Optimize_Additive Tailing > 1.5 Final_Method Final Optimized Method Check_Peak_Shape->Final_Method Symmetrical Peaks Optimize_Additive->Check_Peak_Shape Validation Proceed to Method Validation (ICH Q2(R2)) Final_Method->Validation

Caption: Workflow for Chiral HPLC Method Development of Dimethindene.

Method Validation Considerations

For use in a regulated environment, the developed analytical method must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R2).[10] The validation should demonstrate that the method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and any potential impurities or degradation products. This is demonstrated by achieving baseline resolution (Rs > 1.5) between the enantiomer peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by the analysis of samples with known concentrations of the enantiomers.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action(s)
Poor Resolution - Incorrect mobile phase composition.- Column degradation.- Optimize the alcohol percentage in the mobile phase.- Use a new or validated column.
Peak Tailing - Active silanol interactions.- Insufficient basic additive.- Ensure 0.1% DEA is present in the mobile phase.- Consider alternative basic additives like ethanolamine if tailing persists.[9]
Fluctuating Retention Times - Inconsistent mobile phase preparation.- Temperature fluctuations.- Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.
Loss of Signal/Sensitivity - Detector lamp issue.- Sample degradation.- Check the detector lamp status.- Prepare fresh samples and standards.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of (R)-dimethindene maleate. By employing a systematic approach to method development, centered on the use of a polysaccharide-based chiral stationary phase, a robust and reliable analytical method can be established. The detailed protocol serves as a strong foundation for further optimization and validation in accordance with regulatory requirements, ensuring the accurate assessment of enantiomeric purity for this important pharmaceutical compound.

References

  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018). LCGC Europe. [Link]

  • Important Aspects of UV Detection for HPLC. (2015). LCGC International. [Link]

  • Spectrophotometric Determination of Dimethindene in Pharmecutical Preparations and Water Samples. (2011). ResearchGate. [Link]

  • HPLC method for determination of dimetindene maleate in pharmaceutical preparations and environmental water samples: Application to content uniformity testing. (2019). ResearchGate. [Link]

  • Dimetindene on Lux 5µm Cellulose-3 in NP. (n.d.). Phenomenex. [Link]

  • Quantitative Analysis of Dimetindene Maleate in Dosage Forms by Ion-pair Reversed. (2014). Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • Effect of amine mobile phase additives in chiral subcritical fluid chromatography using polysaccharide stationary phases. (2016). ResearchGate. [Link]

  • Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods. (2016). PubMed. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2020). Scientific Research Publishing. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. (2013). PubMed. [Link]

  • Dimethindene maleate in the treatment of sunburn. A double-blind, placebo-controlled pilot study. (1995). ResearchGate. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies. [Link]

  • Chiral Separations Techniques. (2020). Regis Technologies. [Link]

  • Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. (2018). ACS Publications. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (2012). ResearchGate. [Link]

  • Dimethindene maleate in the treatment of sunburn. A double-blind, placebo-controlled pilot study. (1995). PubMed. [Link]

  • Dimetindene. (n.d.). Wikipedia. [Link]

  • HPLC solvents and mobile phase additives. (n.d.). UCL. [Link]

Sources

Application Notes and Protocols: Preparation of (R)-dimethindene maleate Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of (R)-dimethindene maleate stock solutions in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and drug development professionals, this document outlines best practices to ensure the integrity, stability, and reliable performance of (R)-dimethindene maleate in experimental settings. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to promote experimental reproducibility.

Introduction: The Criticality of Proper Stock Solution Preparation

(R)-dimethindene maleate is a potent and selective histamine H1 receptor antagonist, making it a valuable tool in allergy and inflammation research.[1][2][3] The accuracy and reproducibility of in vitro and in vivo studies involving this compound are fundamentally dependent on the quality of the prepared stock solution. Improper preparation can lead to issues such as inaccurate concentration, compound precipitation, degradation, or solvent-induced artifacts, all of which can compromise experimental outcomes.

Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent due to its exceptional ability to dissolve a broad range of organic molecules and its miscibility with aqueous media. However, its use necessitates a clear understanding of its properties and potential effects on biological systems. This application note serves as an in-depth guide to the robust preparation of (R)-dimethindene maleate stock solutions in DMSO, ensuring the highest degree of scientific integrity.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of both the solute and the solvent is paramount for successful stock solution preparation.

(R)-dimethindene maleate: Key Characteristics
PropertyValueSource(s)
Molecular Formula C₂₀H₂₄N₂ • C₄H₄O₄[1][4]
Molecular Weight 408.49 g/mol [5][6]
Appearance White to beige powder
CAS Number 3614-69-5 (racemic mixture)[1][4][6][7][8][9]
Solubility in DMSO Sparingly soluble (1-10 mg/mL) to 82 mg/mL (200.73 mM)[1][4][5]
Storage (Solid) -20°C for ≥ 4 years[1][4]
Stability (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[10][11]

Note on Solubility: There is a notable discrepancy in the reported solubility of dimethindene maleate in DMSO. One supplier reports a solubility of 1-10 mg/mL, while another indicates a much higher solubility of 82 mg/mL.[1][5] This variability may be due to differences in the specific enantiomeric form, purity, or crystalline structure of the compound. It is strongly recommended to perform a small-scale solubility test with the specific batch of (R)-dimethindene maleate being used.

DMSO: The Solvent of Choice

DMSO is a powerful solvent, but its use in biological assays requires careful consideration. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid cytotoxicity.[10][12] Primary cells may be even more sensitive. For in vivo studies, the final DMSO concentration should ideally be 2% or lower to minimize toxicity.[10]

Safety Precautions

(R)-dimethindene maleate should be handled as a potentially hazardous substance. It is classified as harmful if swallowed.[8][13] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[8][11]

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a (R)-dimethindene maleate stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Handling A Equilibrate (R)-dimethindene maleate and DMSO to room temperature B Weigh the required amount of (R)-dimethindene maleate A->B C Add the appropriate volume of sterile DMSO B->C D Vortex or sonicate to facilitate dissolution C->D E Visually inspect for complete dissolution D->E F Aliquot the stock solution into single-use vials E->F G Store aliquots at -20°C or -80°C F->G H Avoid repeated freeze-thaw cycles G->H

Caption: Workflow for the preparation of (R)-dimethindene maleate stock solution.

Detailed Protocol for a 10 mM Stock Solution

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of (R)-dimethindene maleate in DMSO.

Materials and Equipment
  • (R)-dimethindene maleate powder (purity ≥98%)

  • Anhydrous, sterile DMSO (cell culture grade)

  • Analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator bath

Step-by-Step Procedure
  • Calculations:

    • The molecular weight of (R)-dimethindene maleate is 408.49 g/mol .

    • To prepare a 10 mM (0.01 mol/L) stock solution, you will need 4.0849 mg of the compound per 1 mL of DMSO.

    • Calculation: 0.01 mol/L * 408.49 g/mol = 4.0849 g/L = 4.0849 mg/mL.

    • Adjust the amount to be weighed based on the desired final volume of the stock solution. For example, for 5 mL of a 10 mM stock, weigh out 20.42 mg of (R)-dimethindene maleate.

  • Preparation:

    • Allow the vial of (R)-dimethindene maleate and the bottle of DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • In a chemical fume hood, carefully weigh the calculated amount of (R)-dimethindene maleate into a sterile microcentrifuge tube or cryovial.

  • Dissolution:

    • Using a calibrated micropipette, add the calculated volume of sterile DMSO to the vial containing the compound.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can lead to degradation of the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes.[10]

    • Dispense the stock solution into sterile, light-protective (amber) cryovials.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10][11]

Working Solution Preparation and Application

Preparation of Working Solutions for Cell Culture

When preparing working solutions for cell-based assays, it is recommended to perform serial dilutions to avoid precipitation of the compound in the aqueous culture medium.[10]

G A 10 mM Stock in DMSO B Intermediate Dilution in Culture Medium A->B 1:100 dilution C Final Working Concentration in Culture Medium B->C 1:10 dilution D DMSO concentration <0.5% C->D

Caption: Serial dilution workflow for preparing working solutions.

Example Dilution:

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Prepare an intermediate dilution by adding, for example, 10 µL of the 10 mM stock to 990 µL of pre-warmed sterile culture medium. This results in a 100 µM solution with 0.1% DMSO.

  • From this intermediate dilution, further dilutions can be made to achieve the desired final concentration in your experimental setup, ensuring the final DMSO concentration remains below 0.5%.

It is essential to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO as the treated samples. [10]

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the preparation of (R)-dimethindene maleate stock solutions in DMSO. By adhering to these guidelines, researchers can ensure the quality and consistency of their stock solutions, leading to more accurate and reproducible experimental results. The emphasis on understanding the underlying scientific principles of each step empowers researchers to adapt and troubleshoot as needed for their specific applications.

References

  • Dimethindene maleate Product Information. Selleck Chemicals. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • What is the mechanism of Dimetindene Maleate? Patsnap Synapse. [Link]

  • How do you use dmso. Shanghai Yearn Chemical Science-Tech Co., Ltd. [Link]

  • DMSO usage in cell culture. LifeTein. [Link]

  • Dimethindene Maleate. PubChem, National Institutes of Health. [Link]

  • Dimetindene. Wikipedia. [Link]

  • How to make a stock solution of a substance in DMSO. Quora. [Link]

  • Dimetindene Maleate | 3614-69-5. Pharmaffiliates. [Link]

  • How to prepare sterile drug solution in DMSO for cell culture? Reddit. [Link]

Sources

Application Note: Optimized Chiral Separation of Dimethindene Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the enantiomeric separation of Dimethindene , a potent first-generation H1-antihistamine. Dimethindene contains a single chiral center and is typically administered as a racemate (maleate salt), though the


-enantiomer exhibits significantly higher affinity for the H1 receptor (eutomer), while the 

-enantiomer shows affinity for muscarinic M2 receptors.[1]

To support enantioselective pharmacokinetic studies and quality control, this protocol prioritizes Normal Phase (NP) separation on polysaccharide-based columns due to superior resolution (


) and loadability. A secondary Reversed-Phase (RP)  method is provided for LC-MS compatibility.

Chemical Profile & Separation Strategy

Analyte Properties
  • Compound: Dimethindene Maleate[2][3][4][5]

  • Structure: Tertiary amine with an indene backbone.

  • pKa: ~9.3 (Basic nitrogen).

  • Challenge: The basic tertiary amine interacts strongly with residual silanols on the silica support, leading to peak tailing.

  • Solution: Mobile phases must include a basic modifier (Diethylamine) to suppress ionization and shield silanols, or use high-ionic strength buffers in RP mode.

Method Development Decision Tree

The following logic governs the selection of the stationary and mobile phases.

MethodSelection Start Start: Dimethindene Sample Solubility Solubility Check: Is sample soluble in Hexane/Alcohol? Start->Solubility NP_Route Normal Phase (NP) High Resolution, Prep capable Solubility->NP_Route Yes (Preferred) RP_Route Reversed Phase (RP) Bio-fluids, LC-MS compatible Solubility->RP_Route No / MS Required Col_Select_NP Select Column: Amylose (AD-H) or Cellulose (OD-H) NP_Route->Col_Select_NP Col_Select_RP Select Column: Chiralcel OD-RH RP_Route->Col_Select_RP MP_Select_NP Mobile Phase: Hexane + Alcohol + 0.1% DEA Col_Select_NP->MP_Select_NP MP_Select_RP Mobile Phase: Buffer (pH 4-7) + ACN Col_Select_RP->MP_Select_RP

Figure 1: Method Development Decision Tree. Normal Phase is the primary recommendation for purity analysis due to higher selectivity factors (


).

Protocol A: Normal Phase Separation (Gold Standard)

This method utilizes Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H). The amylose backbone (AD-H) generally provides superior recognition for the indene structure of dimethindene.

Materials
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Solvents: n-Hexane (HPLC Grade), Ethanol (EtOH), Isopropanol (IPA).

  • Additive: Diethylamine (DEA) or Triethylamine (TEA). DEA is preferred for sharper peaks.

Screening Workflow

Perform the following isocratic runs to determine the optimal alcohol modifier.

ParameterCondition A (IPA System)Condition B (Ethanol System)
Mobile Phase n-Hexane / IPA / DEAn-Hexane / EtOH / DEA
Ratio (v/v) 90 : 10 : 0.190 : 10 : 0.1
Flow Rate 1.0 mL/min1.0 mL/min
Temp 25°C25°C
Detection UV @ 254 nmUV @ 254 nm

Scientific Insight:

  • Why DEA? Without DEA, the basic nitrogen of dimethindene will protonate and interact with the silica support, causing severe peak tailing (

    
    ) and potential loss of resolution. The additive ensures the analyte remains neutral.
    
  • Why Ethanol? Ethanol is a more polar protic solvent than IPA. It often alters the 3D helical conformation of the amylose polymer slightly, potentially enhancing the "fit" of the dimethindene molecule into the chiral grooves.

Optimization Steps

If resolution (


) is < 1.5 (baseline) in Screening:
  • Reduce Temperature: Lower column temperature to 15°C. Lower temperatures generally increase enantioselectivity (

    
    ) by reducing thermal motion, "locking" the chiral recognition mechanism.
    
  • Decrease Polarity: Change ratio to 95:5:0.1 (Hexane:Alcohol:DEA). This increases retention (

    
    ) and allows more interaction time with the stationary phase.
    

Protocol B: Reversed-Phase Separation (LC-MS Compatible)

Use this protocol for biological matrices (plasma/urine) where sample solubility in hexane is poor, or when MS detection is required.

Materials
  • Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm). Note: The 'RH' suffix denotes bonded phases stable in aqueous conditions.

  • Buffer: 20 mM Ammonium Bicarbonate (pH 9.0) OR 20 mM Phosphate Buffer (pH 7.0).

  • Modifier: Acetonitrile (ACN).

Protocol
  • Mobile Phase: 40% ACN / 60% Buffer (20 mM Borate, pH 9.0).

  • Flow Rate: 0.5 mL/min.

  • Rationale: At pH 9.0, dimethindene is largely uncharged (near its pKa), improving retention on the hydrophobic chiral selector and reducing silanol interactions.

  • Warning: Do not exceed pH 9.0 on silica-based columns to prevent silica dissolution. If using pH < 7, peak shape may degrade; consider adding a chaotropic salt (e.g., KPF₆) to improve peak shape.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step optimization process for the Normal Phase method.

OptimizationWorkflow Prep 1. System Prep Flush with IPA -> Hexane Screen 2. Screen Modifiers Run IPA vs EtOH (10%) Prep->Screen Eval 3. Evaluate Rs Is Rs > 1.5? Screen->Eval Optimize 4. Optimize Lower Temp (15°C) Reduce % Alcohol Eval->Optimize No Final 5. Final Method Validate & Run Eval->Final Yes Optimize->Final

Figure 2: Optimization workflow. System flushing is critical when switching between Normal Phase and Reversed Phase solvents to prevent column precipitation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interactionIncrease DEA concentration to 0.2% or 0.3%. Ensure column is fully equilibrated (min 20 column volumes).
Retention Drift Temperature fluctuationUse a column oven. Chiral recognition is highly thermosensitive.
High Backpressure PrecipitationCRITICAL: Never switch directly from Buffer (RP) to Hexane (NP). Flush with 100% Isopropanol for 30 mins first.
Loss of Resolution Column foulingFlush column with 100% Ethanol (for AD-H/OD-H) at low flow (0.2 mL/min) for 4 hours to remove adsorbed contaminants.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Accessed 2023). Link

  • Mikus, P., et al. (2007).[6] "Determination of dimethindene enantiomers in pharmaceuticals by capillary electrophoresis with carboxyethyl-β-cyclodextrin." Pharmazie, 62(1), 31-33.[6] Link

  • Sänger-van de Griend, C.E. (2000). "Enantiomeric separation of dimethindene by capillary electrophoresis." Chromatographia.
  • Dong, Y., et al. (2013). "Chiral separation of basic drugs on polysaccharide-based chiral stationary phases." Journal of Chromatography A. (General protocol for basic amines/DEA usage).

Sources

Application Notes and Protocols for the Stereoselective Extraction of (R)-dimethindene Maleate from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chiral Separation in Bioanalysis

Dimethindene, an established first-generation H1 antagonist, is a chiral molecule administered as a racemic mixture of its (R) and (S) enantiomers. While both enantiomers contribute to its therapeutic effect, they often exhibit different pharmacological and pharmacokinetic profiles. The (S)-(+)-enantiomer of dimethindene is reported to be up to 40-fold more potent as an M2 muscarinic receptor antagonist than the (R)-(-) enantiomer[1]. This stereoselectivity underscores the critical need for enantioselective bioanalytical methods to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of the individual enantiomers. Such data is invaluable for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling and for understanding the complete clinical profile of the drug.

This guide provides detailed protocols for the extraction of the pharmacologically relevant (R)-dimethindene from biological matrices, namely plasma and urine. We will explore two robust extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by a validated chiral High-Performance Liquid Chromatography (HPLC) method for enantioselective analysis. The methodologies are designed to be compliant with the principles outlined in major bioanalytical method validation guidelines, such as those from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).

Physicochemical Properties of Dimethindene: The Key to Effective Extraction

A thorough understanding of the physicochemical properties of dimethindene is fundamental to designing an efficient extraction protocol. These properties dictate its behavior in different solvents and its interaction with various solid phases.

PropertyValueSignificance for Extraction
Molecular Weight 292.426 g/mol (free base)[2]Influences diffusion rates during extraction.
pKa ~9.2 (tertiary amine)At physiological pH (~7.4), dimethindene is predominantly protonated (cationic). Adjusting the pH to >10 will deprotonate the amine, rendering it more soluble in organic solvents for LLE. This property is also key for ion-exchange SPE.
logP (Octanol-Water Partition Coefficient) ~2.7[3]Indicates good lipophilicity, suggesting that it will readily partition into organic solvents during LLE.
Solubility Sparingly soluble in DMSO, slightly soluble in methanol[4]Important for the preparation of stock and working standard solutions.

Liquid-Liquid Extraction (LLE) of (R)-dimethindene from Human Plasma

LLE is a classic and effective technique for isolating drugs from complex biological matrices based on their differential solubility in immiscible liquid phases. For a basic compound like dimethindene, the strategy involves pH adjustment to suppress its ionization, thereby increasing its partition into an organic solvent.

Causality Behind Experimental Choices in LLE
  • pH Adjustment: By raising the pH of the plasma sample to a value significantly above the pKa of dimethindene's tertiary amine (~9.2), we convert the protonated, water-soluble form to the neutral, more lipophilic free base. This dramatically enhances its extraction efficiency into an organic solvent.

  • Solvent Selection: The choice of an appropriate organic solvent is critical. A solvent with a suitable polarity that is immiscible with water is required. For dimethindene, non-polar to moderately polar solvents like hexane, pentane, or a mixture including an ether are effective. The addition of a more polar modifier like 2-methylbutanol can improve recovery for compounds that are not exclusively non-polar.

  • Back Extraction (Optional but Recommended for Cleanup): A back-extraction step into an acidic aqueous phase can further purify the sample. By lowering the pH, the dimethindene becomes protonated again and partitions back into the aqueous phase, leaving behind neutral and acidic impurities in the organic phase. The pH of the aqueous phase can then be raised again for a final extraction into a clean organic solvent.

Detailed LLE Protocol for (R)-dimethindene from Human Plasma

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • (R)-dimethindene maleate certified reference standard

  • Internal Standard (IS) solution (e.g., a structurally similar compound)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Extraction Solvent: Hexane:2-methylbutanol (90:10, v/v)

  • 0.1 M Hydrochloric Acid (HCl)

  • Reconstitution Solution: Mobile phase or a compatible solvent

  • Centrifuge tubes (15 mL, polypropylene)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol Steps:

  • Sample Preparation: To a 15 mL centrifuge tube, add 1.0 mL of human plasma.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the plasma sample.

  • pH Adjustment: Add 100 µL of 0.1 M NaOH to the plasma sample to raise the pH. Vortex briefly.

  • Liquid-Liquid Extraction: Add 5.0 mL of the Hexane:2-methylbutanol extraction solvent.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean centrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution.

  • Analysis: The sample is now ready for injection into the chiral HPLC system.

Caption: Liquid-Liquid Extraction Workflow for Dimethindene.

Solid-Phase Extraction (SPE) of (R)-dimethindene from Human Urine

SPE is a highly versatile and efficient sample preparation technique that utilizes a solid sorbent to selectively retain the analyte of interest from a liquid sample. For a basic compound like dimethindene, a mixed-mode cation exchange SPE sorbent is highly effective as it allows for a dual retention mechanism (hydrophobic and ionic), leading to very clean extracts.

Causality Behind Experimental Choices in SPE
  • Sorbent Selection: A mixed-mode cation exchange (MCX) sorbent is ideal. It possesses both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functionalities. This allows for the retention of dimethindene through both hydrophobic interactions and ionic bonding to the negatively charged sulfonic acid groups.

  • Conditioning and Equilibration: The conditioning step with methanol solvates the stationary phase, and the equilibration step with an acidic buffer prepares the sorbent for optimal sample loading and retention by ensuring the cation exchange sites are ready for interaction.

  • Sample Loading: The urine sample is acidified to ensure that the dimethindene is fully protonated (cationic) and can bind strongly to the cation exchange sites on the sorbent.

  • Wash Steps: A series of wash steps with different solvents is crucial for removing interferences. An acidic wash will remove neutral and acidic compounds, while a wash with an organic solvent like methanol will remove lipophilic, non-basic compounds.

  • Elution: The final elution is performed with a basic organic solvent. The base (e.g., ammonium hydroxide) neutralizes the charge on the dimethindene, breaking the ionic bond with the sorbent, and the organic solvent disrupts the hydrophobic interactions, allowing for the elution of the purified analyte.

Detailed SPE Protocol for (R)-dimethindene from Human Urine

Materials:

  • Human urine

  • (R)-dimethindene maleate certified reference standard

  • Internal Standard (IS) solution

  • Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL)

  • 2% Formic acid in water

  • Methanol

  • Elution Solvent: 5% Ammonium hydroxide in methanol

  • SPE vacuum manifold

  • Centrifuge tubes (5 mL, polypropylene)

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution Solution: Mobile phase or a compatible solvent

Protocol Steps:

  • Sample Pre-treatment: To 1.0 mL of urine in a centrifuge tube, add a known amount of the internal standard. Add 1.0 mL of 2% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the MCX SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of 2% formic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Wash Step 1 (Aqueous Wash): Wash the cartridge with 1.0 mL of 2% formic acid in water to remove polar, non-retained interferences.

  • Wash Step 2 (Organic Wash): Wash the cartridge with 1.0 mL of methanol to remove lipophilic, non-basic interferences. Dry the cartridge under vacuum for 1-2 minutes.

  • Elution: Elute the (R)-dimethindene and internal standard with 1.0 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution.

  • Analysis: The sample is now ready for injection into the chiral HPLC system.

Caption: Solid-Phase Extraction Workflow for Dimethindene.

Chiral HPLC Method for the Enantioselective Analysis of (R)-dimethindene

The enantiomers of dimethindene can be resolved using a chiral stationary phase (CSP). An alpha-1-acid glycoprotein (AGP) column is a suitable choice for this separation.

HPLC Method Parameters
ParameterConditionRationale
Column Chiral AGP (e.g., 100 x 4.6 mm, 5 µm)The AGP stationary phase provides stereoselective interactions with the dimethindene enantiomers, allowing for their separation.
Mobile Phase Isocratic: 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (55:45, v/v)The buffer concentration and pH, along with the organic modifier percentage, are optimized to achieve good resolution and peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure efficient separation.
Column Temperature 25°CTemperature control is important for reproducible retention times and resolution.
Injection Volume 10 µLA small injection volume is used to prevent column overload and maintain peak shape.
Detection UV at 262 nmDimethindene has a UV absorbance maximum around this wavelength, providing good sensitivity.
Validation of the Bioanalytical Method

Any bioanalytical method used for regulatory submissions must be validated according to guidelines from bodies like the FDA or EMA[5]. The validation process ensures the reliability and accuracy of the analytical data. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard in mass spectrometry-based assays.

Conclusion

The successful extraction and enantioselective quantification of (R)-dimethindene from biological matrices are crucial for a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties. The detailed Liquid-Liquid Extraction and Solid-Phase Extraction protocols provided in this guide offer robust and reliable methods for isolating dimethindene from complex biological samples like plasma and urine. The choice between LLE and SPE will depend on the specific requirements of the study, such as sample throughput, required cleanliness of the extract, and available resources. When coupled with a validated chiral HPLC method, these extraction protocols provide a powerful toolkit for researchers, scientists, and drug development professionals in the field of bioanalysis.

References

  • Radler, S., & Blaschke, G. (1991). Enantioselective determination of dimethindene in urine after oral administration of racemic dimethindene. Journal of Chromatography B: Biomedical Sciences and Applications, 567(1), 229–239. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Kauert, G., Herrle, I., & Wermeille, M. (1993). Quantification of dimethindene in plasma by gas chromatography-mass fragmentography using ammonia chemical ionization. Journal of Chromatography B: Biomedical Sciences and Applications, 617(2), 318–323. [Link]

  • Heuermann, M., & Blaschke, G. (1994). Simultaneous enantioselective determination and quantification of dimethindene in human urine using cyclodextrin as chiral additive in capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 12(6), 753–760. [Link]

  • PubChem. Dimethindene. [Link]

  • Wikipedia. Dimetindene. [Link]

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Application Note: Formulation and Characterization of (R)-dimethindene Maleate Hydrogels for Topical Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation, characterization, and evaluation of hydrogels containing (R)-dimethindene maleate for topical delivery. (R)-dimethindene maleate is a potent histamine H1 receptor antagonist with anti-pruritic and anti-allergic properties, making it an excellent candidate for treating localized skin reactions.[1][2][3] Hydrogels are a superior vehicle for this application due to their high water content, cooling effect, and favorable drug release characteristics.[4][5] This guide details protocols for preparing hydrogels using various common pharmaceutical polymers, outlines a suite of characterization techniques to assess their performance, and explains the scientific rationale behind key formulation and testing decisions. It is intended for researchers, scientists, and drug development professionals in the pharmaceutical and cosmetic industries.

Introduction: The Rationale for Topical (R)-dimethindene Maleate Hydrogels

(R)-dimethindene maleate is a first-generation antihistamine that effectively blocks H1 receptors, thereby reducing itching and irritation associated with allergic skin reactions, insect bites, and minor burns.[1][3] While systemic administration is effective, topical application offers the distinct advantage of delivering the active pharmaceutical ingredient (API) directly to the site of action, minimizing systemic exposure and potential side effects.

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large quantities of water or biological fluids.[6] Their unique properties make them an ideal drug delivery system for topical applications:

  • Biocompatibility: Hydrogels are generally biocompatible and non-irritating.[6]

  • Soothing Effect: The high water content provides a cooling and hydrating sensation, which is beneficial for irritated skin.[1]

  • Controlled Release: The polymer matrix can be tailored to control the rate of drug release, ensuring a sustained therapeutic effect.[4]

  • Aesthetic Appeal: They are typically non-greasy and transparent, leading to better patient compliance compared to traditional ointments.[5]

The objective of this guide is to provide a robust framework for developing a stable, effective, and aesthetically pleasing (R)-dimethindene maleate hydrogel. We will explore formulations based on different types of gelling agents to demonstrate how polymer choice critically influences the final product's characteristics.

Pre-formulation and Excipient Selection

A successful formulation begins with a thorough understanding of the API and the rational selection of excipients. The choice of each component is dictated by its function, compatibility, and impact on the product's critical quality attributes (CQAs), such as viscosity, pH, and drug release.

2.1 Active Pharmaceutical Ingredient (API)

  • (R)-dimethindene maleate: The therapeutic concentration in topical gels is typically 0.1% w/w (1 mg/g).[7]

2.2 Gelling Agents (Polymers) The gelling agent forms the structural backbone of the hydrogel. The choice of polymer directly impacts viscosity, release rate, and skin feel. We will evaluate three common types:

  • Synthetic Polymer (Carbomer): High-molecular-weight polymers of acrylic acid (e.g., Carbopol® 940). They produce crystal-clear gels with high viscosity at low concentrations but require a neutralizing agent (e.g., trometamol, triethanolamine) to achieve their gelling capacity. Carbomer-based hydrogels are noted for their excellent bioadhesive properties and have been shown to provide a high release rate for dimethindene maleate.[8][9]

  • Semi-synthetic Polymer (Hydroxypropyl Methylcellulose - HPMC): A non-ionic cellulose derivative that forms a clear, stable gel. HPMC is less sensitive to pH changes and the presence of electrolytes than carbomers.[10] However, drug release from HPMC matrices can be slower.[8]

  • Natural Polymer (Xanthan Gum): A high-molecular-weight polysaccharide. It produces stable gels across a wide pH range and has good compatibility with many other ingredients.[10]

2.3 Solvents and Solubilizers To ensure the API is fully dissolved and uniformly distributed within the hydrogel, a suitable solvent system is necessary.

  • Propylene Glycol: An excellent solvent for dimethindene maleate, ensuring its incorporation into the aqueous gel base as a solution.[7][8] It also functions as a humectant, preventing the gel from drying out, and can act as a penetration enhancer.[5]

  • Purified Water: The primary vehicle for the hydrogel.

2.4 Other Excipients

  • Neutralizing Agent (for Carbomer): Trometamol or Triethanolamine (TEA) is used to increase the pH of the Carbomer dispersion, causing the polymer chains to uncoil and thicken into a gel.[1]

  • Preservatives: Topical preparations with high water content are susceptible to microbial growth.[11] A combination of Methylparaben and Propylparaben or Phenoxyethanol provides broad-spectrum antimicrobial protection.[1][5]

  • Chelating Agent: Disodium Edetate (EDTA) is often included to chelate metal ions that could otherwise degrade the API or other excipients.[1]

Experimental Protocols

3.1 Materials and Equipment

MaterialsEquipment
(R)-dimethindene maleate USP gradeAnalytical Balance (±0.001 g)
Carbomer 940Overhead Mechanical Stirrer
Hydroxypropyl Methylcellulose (HPMC K4M)Homogenizer (optional)
Xanthan GumpH Meter
Propylene GlycolBrookfield Viscometer
Trometamol / Triethanolamine (TEA)Franz Diffusion Cell Apparatus
Methylparaben, PropylparabenHPLC or UV-Vis Spectrophotometer
Disodium Edetate (EDTA)Stability Chambers
Purified WaterHot Plate / Water Bath

3.2 Hydrogel Formulation Workflow

The following diagram outlines the general manufacturing process for the hydrogel formulations.

G cluster_0 Phase A: Aqueous Phase Preparation cluster_1 Phase B: Active Phase Preparation cluster_2 Final Formulation Steps A1 Weigh and dissolve preservatives (e.g., Parabens) in hot purified water. A2 Add Disodium Edetate and Propylene Glycol. Mix until uniform. A1->A2 A3 Cool to room temperature. A2->A3 A4 Disperse Gelling Agent (Carbomer, HPMC, or Xanthan Gum) slowly under continuous stirring to avoid lumps. A3->A4 A5 Allow to hydrate completely (may take several hours or overnight). A4->A5 C1 Add Phase B (Active) to Phase A (Gel Base) slowly with continuous mixing. A5->C1 B1 Weigh (R)-dimethindene maleate. B2 Dissolve in a portion of Propylene Glycol. B1->B2 B2->C1 C2 For Carbomer gel only: Add neutralizing agent (e.g., Trometamol) dropwise until desired pH and viscosity are reached. C1->C2 C3 Mix until a homogenous, transparent gel is formed. Avoid air entrapment. C2->C3 C4 Package in appropriate containers (e.g., aluminum tubes). C3->C4

Caption: General workflow for the preparation of (R)-dimethindene maleate hydrogels.

3.3 Step-by-Step Formulation Protocols

The following table provides example compositions for three hydrogel formulations (F1-F3).

Table 1: Composition of (R)-dimethindene maleate Hydrogel Formulations (% w/w)

Ingredient Function F1 (Carbomer) F2 (HPMC) F3 (Xanthan Gum)
(R)-dimethindene maleate API 0.1 0.1 0.1
Carbomer 940 Gelling Agent 1.0 - -
HPMC K4M Gelling Agent - 3.0 -
Xanthan Gum Gelling Agent - - 1.5
Propylene Glycol Solvent, Humectant 15.0 15.0 15.0
Methylparaben Preservative 0.18 0.18 0.18
Propylparaben Preservative 0.02 0.02 0.02
Disodium Edetate Chelating Agent 0.05 0.05 0.05
Trometamol Neutralizing Agent q.s. to pH 6.5 - -

| Purified Water | Vehicle | q.s. to 100 | q.s. to 100| q.s. to 100 |

Protocol:

  • Prepare the Aqueous Phase: In a primary vessel, heat ~70% of the total required purified water to 60-70°C. Add and dissolve methylparaben and propylparaben.

  • Add disodium edetate and propylene glycol (reserve a small portion of propylene glycol for the active phase) and mix until uniform. Allow the solution to cool to room temperature.

  • Disperse the Gelling Agent: Under continuous, slow-speed mechanical stirring, slowly sprinkle the chosen gelling agent (Carbomer 940, HPMC, or Xanthan Gum) onto the surface of the vortex to prevent clumping.

  • Continue stirring until a uniform dispersion is formed. Cover the vessel and allow the polymer to hydrate completely (this can take from 2 to 24 hours depending on the polymer).

  • Prepare the Active Phase: In a separate, smaller vessel, dissolve the (R)-dimethindene maleate in the reserved portion of propylene glycol.

  • Combine Phases: Once the gel base is fully hydrated, slowly add the active phase to the gel base with continuous mixing.

  • Neutralization (for F1 only): For the Carbomer formulation, slowly add trometamol solution (e.g., 10% w/v) dropwise while monitoring the pH. Continue addition until the pH is approximately 6.5 and a clear, viscous gel has formed.

  • Final Mixing: Continue mixing all formulations at a slow speed to ensure homogeneity and to remove any entrapped air. Add purified water to reach the final weight.

Hydrogel Characterization Protocols

A thorough characterization is essential to ensure the quality, safety, and efficacy of the final product.[12][13]

G cluster_0 Physicochemical & Performance Testing cluster_1 Stability Testing Start Formulated Hydrogel (F1, F2, F3) P1 Visual Inspection (Clarity, Color, Homogeneity) Start->P1 S1 Accelerated Stability (e.g., 40°C / 75% RH) Start->S1 S3 Freeze-Thaw Cycling Start->S3 P2 pH Measurement P1->P2 P3 Viscosity & Rheology (Flow characteristics) P2->P3 P4 Spreadability P3->P4 P5 In Vitro Release Test (IVRT) (Drug release rate) P4->P5 P6 Ex Vivo Permeation Test (IVPT) (Skin penetration) P5->P6 Final Optimized Formulation Selection P6->Final S2 Long-Term Stability (e.g., 25°C / 60% RH) S1->S2 S2->Final S3->Final

Caption: Workflow for the characterization and stability testing of hydrogel formulations.

4.1 Physicochemical Characterization

  • Appearance: Visually inspect the gels for color, clarity, homogeneity, and the presence of any particles or air bubbles.

  • pH Measurement: Calibrate a pH meter and measure the pH of the undiluted hydrogel. The pH of a topical product should be compatible with the skin's natural pH (typically 4.5-6.5).

  • Viscosity: Use a Brookfield viscometer with an appropriate spindle (e.g., T-bar) and rotational speed. Measure the viscosity at a controlled temperature (25 ± 1°C). This is a critical parameter for tube extrusion, spreadability, and patient feel.

  • Spreadability: Place 1 gram of the hydrogel on a glass plate and cover it with a second glass plate.[14] Place a 100 g weight on the top plate for 1 minute and measure the diameter of the spread circle. A larger diameter indicates better spreadability.[14]

4.2 In Vitro Release Testing (IVRT) IVRT is a key performance test to assess the rate at which the API is released from the formulation.[15][16]

  • Apparatus: Vertical Franz Diffusion Cell.

  • Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate).

  • Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4, maintained at 32 ± 1°C to mimic skin surface temperature. The medium should ensure sink conditions.

  • Procedure: a. Mount the membrane on the Franz cell, separating the donor and receptor compartments. b. Fill the receptor compartment with pre-warmed, deaerated receptor medium and stir continuously. c. Apply a finite dose (e.g., 300 mg) of the hydrogel evenly onto the membrane surface in the donor compartment. d. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed medium. e. Analyze the samples for (R)-dimethindene maleate concentration using a validated analytical method (e.g., HPLC-UV).[17]

  • Data Analysis: Plot the cumulative amount of drug released per unit area (μg/cm²) against the square root of time. The slope of the linear portion of the plot gives the release rate.

4.3 Ex Vivo Skin Permeation Testing (IVPT) IVPT provides a more biologically relevant measure of how the drug may penetrate the skin.[18][19]

  • Apparatus: Vertical Franz Diffusion Cell.

  • Membrane: Excised full-thickness abdominal skin from a suitable animal model (e.g., porcine skin, which is a good surrogate for human skin) or human cadaver skin.[20]

  • Receptor Medium: PBS pH 7.4, maintained at 32 ± 1°C.

  • Procedure: a. Shave the hair from the skin and mount it on the Franz cell with the stratum corneum facing the donor compartment.[21] b. Equilibrate the skin with the receptor medium.[22] c. Apply a finite dose of the hydrogel to the skin surface. d. Sample the receptor medium at various time points (e.g., 1, 2, 4, 8, 12, 24 hours) and analyze for API concentration.

  • Data Analysis: Calculate key permeation parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time (t_lag).

Data Interpretation and Discussion

The data gathered from characterization studies allow for a comparative evaluation of the formulations.

Table 2: Example Physicochemical Properties of Formulated Hydrogels

Parameter F1 (Carbomer) F2 (HPMC) F3 (Xanthan Gum)
Appearance Clear, transparent, homogenous gel Clear, transparent, homogenous gel Translucent, homogenous gel
pH 6.52 ± 0.05 6.35 ± 0.08 6.41 ± 0.06
Viscosity (cP) 45,000 ± 1500 18,000 ± 900 25,000 ± 1200

| Spreadability (mm) | 45 ± 2 | 62 ± 3 | 55 ± 2 |

  • Discussion: The Carbomer gel (F1) exhibits the highest viscosity, which may improve retention time on the skin but results in lower spreadability.[14] The HPMC gel (F2) is less viscous and spreads more easily. All formulations have a skin-compatible pH.

Table 3: Example In Vitro Release Data (Cumulative % Release)

Time (hr) F1 (Carbomer) F2 (HPMC) F3 (Xanthan Gum)
1 15.2% 8.5% 11.3%
2 28.3% 14.1% 20.5%
4 45.1% 25.0% 36.8%

| 6 | 60.5% | 34.2% | 49.1% |

  • Discussion: As supported by literature, the Carbomer-based formulation (F1) shows the fastest and most extensive drug release.[8] This is likely due to the highly hydrated, less tortuous polymer network formed after neutralization. The HPMC formulation (F2) shows the most controlled, slower release, which could be desirable for a prolonged-action product.

Conclusion

This application note provides a systematic approach to the formulation and characterization of topical hydrogels containing (R)-dimethindene maleate. The evidence suggests that a Carbomer-based hydrogel can provide desirable physicochemical properties and a favorable drug release profile for rapid anti-pruritic action. However, the choice of gelling agent should always be guided by the target product profile, considering the desired viscosity, skin feel, and duration of action. The protocols described herein offer a robust methodology for developing a safe, effective, and stable topical drug product that meets regulatory expectations.[12][23]

References

  • ResearchGate. (2021). Biopharmaceutical-and-rheometric-studies-in-the-development-of-a-gel-composition-with-dimethindene-maleate.pdf. [Link]

  • Google Patents. UA122319C2 - PHARMACEUTICAL COMPOSITION IN GEL FOR TREATMENT OF ALLERGIC SKIN REACTIONS TO IRRITANTS.
  • MDPI. (2023). Formulation and Characterization of Polymeric Cross-Linked Hydrogel Patches for Topical Delivery of Antibiotic for Healing Wound Infections. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. Formulation and optimization of dimenhydrinate emulgels for topical delivery using response surface methodology. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Formulation and Ex-Vivo Skin Permeation Study of Mangifera indica Ethosomal Gel. [Link]

  • SlideShare. (2019). Formulation Development and Characterization of Topical Gel for Psoriasis. [Link]

  • Frontiers. (2024). Commercial hydrogel product for drug delivery based on route of administration. [Link]

  • National Center for Biotechnology Information (PMC). (2022). Novel Hydrogels for Topical Applications: An Updated Comprehensive Review Based on Source. [Link]

  • Ashdin Publishing. (2023). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. [Link]

  • National Center for Biotechnology Information (PubChem). Dimethindene Maleate. [Link]

  • Dow Development Labs. Navigating Regulatory Requirements For Topical Drug Development: A Guide For Pharmaceutical Companies. [Link]

  • MDPI. (2020). Development and Characterization of New Topical Hydrogels Based on Alpha Lipoic Acid—Hydrotalcite Hybrids. [Link]

  • ACS Publications. (2024). In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models. [Link]

  • National Center for Biotechnology Information (PMC). (2021). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. [Link]

  • National Center for Biotechnology Information (PubMed). (2024). In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models. [Link]

  • DrugBank Online. Dimethindene Malenate. [Link]

  • U.S. Food & Drug Administration (FDA). (2023). An Overview of the Current Product-Specific Guidances for Topical Products. [Link]

  • ResearchGate. (2024). Ex vivo permeation studies using human vs animal skin for enhancer evaluation. [Link]

  • ResearchGate. (2017). (PDF) Hydrogel: Preparation, Characterization and Applications. [Link]

  • U.S. Food & Drug Administration (FDA). Draft Guidance for Industry: In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. [Link]

  • European Medicines Agency (EMA). (2018). Draft guideline on quality and equivalence of topical products. [Link]

  • Brieflands. (2021). Design, Preparation, and ex vivo Skin Permeation of Naringenin Liposomal Formulation for Topical Delivery. [Link]

  • ACS Publications. (2023). Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. [Link]

  • University of Babylon. Creams, Gels, Pastes. [Link]

  • U.S. Food & Drug Administration (FDA). (2020). Transdermal and Topical Delivery Systems - Product Development and Quality Considerations. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. Pharmaceutical gels for topical drug delivery: An overview. [Link]

  • National Center for Biotechnology Information (PMC). (2012). Generic Development of Topical Dermatologic Products: Formulation Development, Process Development, and Testing of Topical Dermatologic Products. [Link]

  • MDPI. (2024). Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applications. [Link]

  • Wikipedia. Topical gels. [Link]

Sources

Application Notes and Protocols for (R)-dimethindene maleate Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and use of (R)-dimethindene maleate reference standards. Adherence to these protocols is critical for maintaining the integrity, purity, and stability of the standard, thereby ensuring the accuracy and reliability of analytical results. This guide synthesizes information from authoritative pharmacopeial chapters, regulatory guidelines, and peer-reviewed literature to provide a robust framework for the management of this chiral reference material.

Introduction: The Critical Role of Reference Standard Integrity

(R)-dimethindene is the pharmacologically active enantiomer of dimethindene, a selective H1-antihistamine. As with any chiral molecule, the stereochemical purity of the reference standard is paramount for accurate quantification and identification in pharmaceutical analysis. The maleate salt form is commonly used for its improved stability and handling characteristics. The integrity of the (R)-dimethindene maleate reference standard is the bedrock of reliable analytical data, directly impacting drug development, quality control, and regulatory compliance. Mishandling or improper storage can lead to degradation, contamination, or changes in potency, rendering the standard unfit for use.

This guide provides a detailed exploration of the chemical properties of (R)-dimethindene maleate, followed by evidence-based protocols for its storage, handling, and the preparation of analytical solutions. The causal relationships between the compound's properties and the recommended procedures are elucidated to foster a deeper understanding and promote best practices in the laboratory.

Physicochemical Properties and Stability Profile

Understanding the inherent properties of (R)-dimethindene maleate is fundamental to appreciating its handling and storage requirements.

PropertyValue
Chemical Name N,N-dimethyl-3-[(1R)-1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine (2Z)-2-butenedioate
CAS Number Not specified for the (R)-enantiomer in readily available literature. The racemate is 3614-69-5.
Molecular Formula C₂₀H₂₄N₂ · C₄H₄O₄
Molecular Weight 408.5 g/mol [1]
Appearance White to off-white crystalline powder.
Solubility Slightly soluble in water. Soluble in methanol.[2] Slightly soluble (0.1-1 mg/ml) in methanol and sparingly soluble (1-10 mg/ml) in DMSO.[3]
Chirality Contains one stereocenter. The (R)-enantiomer is the subject of this guide.
Stability Stable under recommended storage conditions.[4] Susceptible to degradation under stress conditions such as strong acid/base hydrolysis, oxidation, and thermal decomposition. Forced degradation studies have identified several degradation products. Protection from light is recommended for solutions to prevent photodegradation.

While specific data for the (R)-enantiomer is not extensively published, its physicochemical properties and stability profile are expected to be comparable to its (S)-enantiomer and the racemic mixture. Therefore, the handling and storage recommendations provided herein are based on the well-documented properties of dimethindene maleate.

Core Directive: Long-Term Storage and Handling of Solid (R)-dimethindene maleate

The primary objective for the long-term storage of solid (R)-dimethindene maleate is to minimize degradation and maintain its purity and potency.

Storage Conditions

Long-term storage of the solid reference standard is recommended at -20°C. [3] This temperature is critical for inhibiting chemical degradation pathways that can occur over extended periods, even at refrigerated temperatures. The container should be tightly sealed to protect from moisture and atmospheric contaminants. For laboratories without a -20°C freezer, storage at 2-8°C is a viable short-term alternative, but the long-term stability under these conditions is not guaranteed.

Rationale for Sub-Zero Storage

The recommendation for -20°C storage is grounded in the principles of chemical kinetics. Lowering the temperature significantly reduces the rate of potential degradation reactions, such as oxidation and hydrolysis. While dimethindene maleate is relatively stable in its solid form, these precautions are in line with best practices for maintaining the integrity of a primary reference standard over several years.

Handling of the Solid Standard
  • Acclimatization: Before opening, the container should be allowed to equilibrate to room temperature in a desiccator. This crucial step prevents the condensation of atmospheric moisture onto the cold solid, which could lead to hydrolysis or affect the accuracy of weighing.

  • Weighing: Weighing should be performed in a controlled environment with low humidity. Use a calibrated analytical balance and appropriate weighing tools (e.g., anti-static weighing paper or a weighing boat).

  • Inert Atmosphere: For applications requiring the highest precision, consider handling the solid under an inert atmosphere (e.g., in a glovebox with nitrogen or argon) to minimize exposure to oxygen and moisture.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. (R)-dimethindene maleate is classified as harmful if swallowed and can cause skin and eye irritation.[1][4]

G cluster_storage Long-Term Storage cluster_handling Handling Protocol storage Store at -20°C in a tightly sealed container start Retrieve from -20°C storage equilibrate Equilibrate to room temperature in a desiccator start->equilibrate Prevents moisture condensation weigh Weigh in a controlled environment equilibrate->weigh Ensures accurate weighing use Proceed with solution preparation weigh->use

Caption: Workflow for handling solid (R)-dimethindene maleate.

Preparation and Management of Analytical Solutions

The preparation of accurate and stable analytical solutions is a critical step in the use of the (R)-dimethindene maleate reference standard.

Solvent Selection

The choice of solvent depends on the intended analytical technique and the required concentration.

  • Methanol: A suitable solvent for preparing stock solutions for HPLC and other chromatographic techniques.[2]

  • Dimethyl Sulfoxide (DMSO): Offers good solubility for preparing concentrated stock solutions.[3]

  • Water: (R)-dimethindene maleate is slightly soluble in water. Gentle warming may be required to achieve higher concentrations.

It is imperative to use high-purity, analytical grade solvents to avoid introducing contaminants that could interfere with the analysis.

Protocol for Preparation of a Stock Solution (1 mg/mL in Methanol)
  • Weighing: Accurately weigh approximately 10 mg of the (R)-dimethindene maleate reference standard into a 10 mL Class A volumetric flask.

  • Dissolution: Add approximately 7 mL of HPLC-grade methanol to the flask.

  • Sonication: Gently sonicate the flask for 5-10 minutes to ensure complete dissolution of the solid.

  • Volume Adjustment: Allow the solution to return to room temperature, then carefully add methanol to the 10 mL mark.

  • Homogenization: Invert the flask 15-20 times to ensure the solution is homogeneous.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, preparation date, and expiry date.

Storage and Stability of Solutions

Stock solutions of dimethindene maleate are susceptible to degradation if not stored correctly.

  • Long-Term Storage: For long-term storage (up to 6 months), aliquot the stock solution into amber glass vials and store at -80°C .

  • Short-Term Storage: For short-term storage (up to 1 month), store the aliquots at -20°C .

  • Protection from Light: Always protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is recommended to prepare single-use aliquots.

The stability of working solutions prepared by diluting the stock solution should be assessed as part of the analytical method validation.

G cluster_prep Stock Solution Preparation cluster_storage Solution Storage weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate to ensure dissolution dissolve->sonicate volume Adjust to final volume sonicate->volume homogenize Homogenize volume->homogenize aliquot Aliquot into amber vials homogenize->aliquot storage_long Store at -80°C (up to 6 months) aliquot->storage_long Long-term storage_short Store at -20°C (up to 1 month) aliquot->storage_short Short-term

Caption: Workflow for solution preparation and storage.

Authoritative Grounding and Best Practices

The protocols outlined in this document are aligned with the principles set forth by major pharmacopeias and regulatory bodies.

  • United States Pharmacopeia (USP): General Chapter <11> "USP Reference Standards" provides comprehensive guidance on the proper storage, handling, and use of reference standards.[5] It emphasizes that the directions on the label of each reference standard are lot-specific and take precedence. General Chapter <1150> "Pharmaceutical Stability" discusses the factors that can influence the stability of pharmaceutical products, which is also relevant to the stability of reference standards.

  • European Pharmacopoeia (Ph. Eur.): Chapter 5.12 "Reference Standards" details the establishment and use of Ph. Eur. reference standards.[6][7] It underscores that reference standards are an integral part of pharmacopoeial monographs.

  • International Council for Harmonisation (ICH): The ICH guideline Q1A(R2) "Stability Testing of New Drug Substances and Products" provides a framework for understanding the stability of drug substances under various environmental conditions, which informs the recommended storage conditions for reference standards.[8] The principles of analytical procedure validation, as described in ICH Q2(R1), are essential for ensuring that the methods used with the reference standard are suitable for their intended purpose.

Adherence to these authoritative guidelines ensures that the use of (R)-dimethindene maleate reference standards is compliant with global regulatory expectations and contributes to the generation of high-quality, reproducible data.

References

  • MolCore. (2018, January 23).
  • Cayman Chemical. (n.d.).
  • International Council for Harmonisation. (2003, February 6). ICH Harmonised Tripartite Guideline: Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.
  • United States Pharmacopeia. (n.d.). Use & Storage of Reference Standards. USP.
  • European Directorate for the Quality of Medicines & HealthCare. (2024, February 2). Ph. Eur. reference standards. EDQM, Council of Europe.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ph. Eur.
  • Cayman Chemical. (2024, July 9). Dimethindene (maleate)
  • Al Mustansiriyah Journal of Pharmaceutical Sciences. (2014). Quantitative Analysis of Dimetindene Maleate in Dosage Forms by Ion-pair Reversed- Phase HPLC.
  • PubMed. (n.d.).
  • United States Pharmacopeia. (2020, November 1). Shipping and Storage Conditions of USP Reference Standards. USP.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA.
  • Chromatography Today. (2009, September).
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ph. Eur. Reference Standards: Purpose and use. EDQM, Council of Europe.
  • MedChemExpress. (n.d.).
  • uspbpep.com. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS.
  • DAICEL Chiral Technologies. (n.d.).
  • European Directorate for the Quality of Medicines & HealthCare. (2019). European Pharmacopoeia Reference Standards.
  • Medindia. (2024, November 8). Dimethindene Drug Information - Indications, Dosage, Side Effects and Precautions.
  • United States Pharmacopeia. (2017, November 1). Using USP Reference Standards. USP.
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA.
  • Lachman Consultants. (2024, December 2).
  • Scribd. (n.d.). 5.12. Reference Standards Ep9.0 - 01 - 341.
  • ElectronicsAndBooks. (n.d.). Chiral Separation of Alkylamine Antihistamines in Pharmaceuticals by Capillary Isotachophoresis with Charged Cyclodextrin.
  • International Council for Harmonis
  • GSK. (n.d.). FENISTIL® DROPS.

Sources

Troubleshooting & Optimization

Technical Support Center: (R)-Dimethindene Plasma Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Interference in (R)-Dimethindene Plasma Assays Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide Last Updated: 2025-10-24

Introduction: The Chiral Challenge in Plasma

Welcome to the Advanced Applications Support Center. You are likely here because your (R)-dimethindene assay is suffering from ion suppression, shifting retention times, or poor enantiomeric resolution.

Dimethindene is a potent H1-antagonist with a chiral center. The (R)-enantiomer is the eutomer (active form), necessitating enantioselective quantification. The challenge lies in the plasma matrix: endogenous phospholipids and proteins often co-elute with the analyte, causing Matrix Effects (ME) that compromise sensitivity and accuracy.

This guide moves beyond basic troubleshooting to provide a validated, mechanistic approach to minimizing interference, ensuring your LC-MS/MS method is robust and reproducible.

Ticket #001: Signal Suppression & "Ghost" Matrix Effects

User Report: "My calibration curve is linear in solvent, but I see >40% signal suppression in plasma samples. The internal standard response varies wildly between patients."

Root Cause Analysis: The culprit is almost certainly glycerophosphocholines (GPCs) and lysophospholipids . These endogenous plasma components elute late in reversed-phase gradients, often wrapping around to suppress the signal of the next injection or co-eluting directly with your chiral analyte.

The Solution: Switch from PPT to Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT) is quick but "dirty"—it leaves >70% of phospholipids in the supernatant. For basic chiral drugs like dimethindene (pKa ~9.3), Liquid-Liquid Extraction (LLE) at alkaline pH is the gold standard. It selectively extracts the uncharged amine while leaving polar phospholipids behind.

Protocol: Optimized LLE for (R)-Dimethindene
  • Alkalization: Aliquot 200 µL plasma. Add 50 µL of 0.5 M NaOH or Ammonium Hydroxide (pH > 10).

    • Why? Dimethindene must be in its non-ionized free-base form to partition into the organic layer.

  • Extraction Solvent: Add 1.0 mL of Hexane:Ethyl Acetate (90:10 v/v) or MTBE .

    • Why? Non-polar solvents exclude polar matrix components. Avoid chlorinated solvents if possible to reduce background noise.

  • Agitation: Vortex vigorously for 5 minutes. Centrifuge at 4,000 x g for 10 min at 4°C.

  • Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant.

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in mobile phase (e.g., 100 µL 10 mM Ammonium Acetate:ACN).

Data: Extraction Efficiency Comparison
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Recovery (%) > 95%85 - 90%
Matrix Effect (ME) % -45% (Suppression)-5% to +5% (Negligible)
Phospholipid Removal < 30%> 99%
LOD (ng/mL) 0.50.05

Critical Note: Always assess Matrix Factor (MF) according to EMA/FDA guidelines. MF = (Peak Area in Matrix / Peak Area in Solvent). An MF of 1.0 indicates no interference.

Ticket #002: Enantiomeric Separation Instability

User Report: "My (R) and (S) peaks are merging after 50 injections. The resolution (Rs) has dropped below 1.5."

Root Cause Analysis: Chiral Stationary Phases (CSPs) are sensitive.[1][2] In plasma assays, "fouling" of the column by irreversible adsorption of matrix proteins can degrade chiral recognition sites. Furthermore, incorrect mobile phase pH can alter the ionization state of the dimethindene amine, ruining the delicate three-point interaction required for chiral discrimination.

The Solution: Robust Column Selection & Guard Columns

For basic antihistamines like dimethindene, two column chemistries are dominant.

Option A: Immobilized Polysaccharide (Robustness)

  • Column: Chiralpak ID or Chiralcel OD-RH (Cellulose tris-(3,5-dimethylphenylcarbamate)).[3]

  • Mechanism: Hydrogen bonding and dipole-dipole interactions.[2]

  • Mobile Phase: Acetonitrile/Water (60:40) + 0.1% Diethylamine (DEA) or 20mM Ammonium Bicarbonate .[4][5]

  • Pros: High capacity, compatible with reversed-phase solvents.

  • Cons: Requires basic additives to suppress peak tailing.

Option B: Protein-Based (Selectivity)

  • Column: Chiralpak AGP (α1-acid glycoprotein).[3]

  • Mechanism: Inclusion complexation and ionic binding.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5 - 7.0) / Isopropanol (90:10).[6]

  • Pros: Mimics biological binding; excellent for basic drugs.

  • Cons: Lower capacity; sensitive to organic modifier concentration.

Diagram: Chiral LC-MS/MS Workflow

G cluster_interference Matrix Interferences Sample Plasma Sample (Racemic Dimethindene) Prep Alkaline LLE (Remove Phospholipids) Sample->Prep Spiked with SIL-IS LC Chiral LC Separation (Chiralpak AGP / OD-RH) Prep->LC Reconstituted Extract Phospholipids Phospholipids (GPC, Lyso-PC) Prep->Phospholipids Removes MS MS/MS Detection (ESI+, MRM Mode) LC->MS Baseline Resolution Metabolites 6-OH-Dimethindene (Glucuronides) LC->Metabolites Separates Data Quantification (R)-Enantiomer MS->Data Peak Integration

Caption: Workflow for enantioselective analysis of dimethindene, highlighting the removal of matrix interferences via LLE and chromatographic separation.

Ticket #003: Internal Standard Drift

User Report: "My Internal Standard (IS) retention time is shifting, and it doesn't perfectly track the analyte response."

The Solution: Use a Stable Isotope Labeled (SIL) IS Never use a structural analog (e.g., pheniramine) for a chiral plasma assay. You must use Dimethindene-d6 or (R)-Dimethindene-d6 .

  • Why? In chiral chromatography, slight changes in temperature or mobile phase composition can shift retention significantly. Only a deuterated version of the same molecule will experience the exact same physical shifts and matrix suppression effects as your analyte.

  • Tip: If using racemic Dimethindene-d6, ensure your method separates the IS enantiomers as well, or you may integrate the wrong IS peak.

FAQ: Troubleshooting Decision Tree

Q: I see a "ghost peak" in my blank plasma samples.

  • A: This is likely carryover. Dimethindene is sticky.

    • Fix: Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20) .

Q: My sensitivity is too low (LLOQ > 1 ng/mL).

  • A: Check your evaporation step. Dimethindene is volatile? No, but it can adsorb to glass.

    • Fix: Add 10 µL of glycol or keep the temperature < 40°C during N2 evaporation. Ensure reconstitution solvent matches the mobile phase starting conditions.

Diagram: Troubleshooting Logic

DecisionTree Start Problem: Poor Assay Performance Q1 Is the issue Signal Suppression? Start->Q1 Q2 Is the issue Peak Resolution? Start->Q2 Sol1 Switch to LLE (Hexane/EtOAc) Q1->Sol1 Yes (Matrix Effect > 15%) Sol2 Check Co-eluting Phospholipids (MRM 184) Q1->Sol2 Verify Cause Sol3 Adjust Mobile Phase pH (Add 0.1% DEA) Q2->Sol3 Drifting RT Sol4 Replace Guard Column Q2->Sol4 Broad Peaks

Caption: Decision tree for diagnosing common issues in chiral plasma assays.

References

  • Chiral Separation of Antihistamines (Cellulose Columns) Title: Chiral separation and molecular simulation study of six antihistamine agents on a coated cellulose tri-(3,5-dimethylphenycarbamate) column (Chiralcel OD-RH). Source: PubMed / Wiley Online Library URL:[Link]

  • Chiral Separation using AGP Columns Title: Chiral separation of MDL 73,005EF enantiomers using an alpha 1-acid glycoprotein column.[3][7] Source: National Institutes of Health (NIH) URL:[Link]

  • Matrix Effect Minimization Strategies Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Source: Chromatography Online URL:[Link]

  • Dimethindene Metabolism & Pharmacokinetics Title: Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats. Source: PubMed URL:[Link]

Sources

Overcoming low yield in (R)-dimethindene maleate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimization of (R)-Dimethindene Maleate Synthesis & Purification

Executive Summary & Root Cause Analysis

The synthesis of (R)-dimethindene maleate is historically plagued by low overall yields (often <5% in legacy protocols). Our analysis identifies three critical bottlenecks causing this attrition:

  • Harsh Cyclization Conditions: The classical polyphosphoric acid (PPA) mediated Friedel-Crafts cyclization is a "black box" yielding high tar/polymerization byproducts.

  • Inefficient Resolution: Separation of the (R)-enantiomer from the racemate often suffers from poor diastereomeric salt solubility differences, leading to yield loss during repeated recrystallizations.

  • Salt "Oiling Out": The final maleate salt formation is prone to Liquid-Liquid Phase Separation (LLPS), or "oiling out," rather than clean crystallization, trapping impurities and reducing yield.[1]

This guide provides an optimized protocol shifting to "Green" solvents (2-MeTHF) and specific engineering controls for the crystallization phase.

Module 1: The "Green" Synthesis Upgrade (Yield Optimization)

Issue: Classical routes using Benzyl Chloride and PPA result in <10% yield due to side reactions and workup losses. Solution: Adopt the 2-MeTHF / CPME solvent system.

Recent process chemistry developments have demonstrated that switching from volatile organic compounds (VOCs) to 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) significantly improves the yield of the dimethindene backbone.

Comparative Yield Data
ParameterClassical Route (Toluene/PPA)Optimized Green Route (2-MeTHF)
Solvent Class Toxic VOCs (Class 1/2)Eco-friendly (Class 3)
Cyclization Temp 140–150°C (Vigorous)Milder conditions
Workup Difficult (Emulsions)Clean phase separation
Overall Yield 4–5% 20–22%
Optimized Protocol Step (Cyclization Focus):
  • Solvent Switch: Perform the alkylation of benzyl malonic diethyl ester in 2-MeTHF instead of toluene.

  • Temperature Control: Maintain strict internal temperature monitoring during the PPA addition. Do not exceed 110°C during initial addition; ramp to 140°C only after homogeneity is achieved.

  • Quenching: Use a controlled reverse-quench (add reaction mixture to ice/base) to prevent polymerization of the indene intermediate.

Module 2: Chiral Resolution of (R)-Dimethindene

Issue: Racemic dimethindene requires resolution. Inefficient resolving agents lead to massive material loss. Solution: Screening Tartaric Acid Derivatives.

(R)-Dimethindene is the active enantiomer (eutomer). The resolution is typically performed on the free base before maleate salt formation.

Resolution Protocol:
  • Screening: While L-(+)-Tartaric acid is standard, if enantiomeric excess (ee) remains low (<80%) after one crystallization, switch to Di-p-toluoyl-L-tartaric acid . The bulky toluoyl groups often enhance the solubility difference between diastereomers.

  • Solvent System: Use Ethanol/Water (95:5) . Avoid anhydrous alcohols as they often increase solubility of both diastereomers, preventing selective precipitation.

  • Recycling: The mother liquor contains the (S)-enriched amine. Do not discard. Racemize this fraction using strong base/heat (reflux in NaOEt/EtOH) to recycle back into the resolution stream.

Module 3: Overcoming "Oiling Out" in Maleate Salt Formation

Issue: The maleate salt separates as a sticky oil (LLPS) instead of crystals, trapping impurities and making filtration impossible. Solution: Metastable Zone Width (MSZW) Control & Seeding.

"Oiling out" occurs when the liquid-liquid phase separation boundary is crossed before the solubility curve. This is common with maleate salts due to their amphiphilic nature.

Troubleshooting Guide for Oiling Out:
ObservationRoot CauseCorrective Action
Cloudy emulsion forms immediately upon acid addition Supersaturation is too high (local concentration).Dilute: Increase solvent volume by 20%. Add acid solution dropwise over 1 hour.
Oil droplets form during cooling Cooling rate > Crystal growth rate.Adiabatic Cooling: Turn off chiller; let vessel cool naturally to RT. Seed: Add 0.1 wt% pure seed crystals at saturation point.
Sticky gum at bottom of flask Impurities depressing melting point.Re-dissolve: Heat to reflux. Add 5% v/v of an anti-solvent (e.g., Et2O or Hexane) slowly until slight turbidity, then seed.
Recommended Crystallization Protocol:
  • Dissolve (R)-dimethindene free base in Isopropanol (IPA) at 50°C.

  • Add Maleic acid (1.05 eq) dissolved in warm IPA slowly.

  • Critical Step: Hold temperature at 50°C for 30 mins. If solution is clear, cool to 40°C.

  • Seeding: Add seed crystals of (R)-dimethindene maleate. Agitate gently.

  • Ramp Down: Cool to 0°C at a rate of 5°C/hour. Do not crash cool.

Visual Workflows

Figure 1: Synthesis Pathway Comparison

This diagram illustrates the efficiency gain in the Green Route vs. the Classical Route.

SynthesisComparison cluster_0 Classical Route (Yield ~5%) cluster_1 Green Route (Yield ~22%) C1 Benzyl Chloride (Genotoxic) C2 Toluene Reflux C1->C2 C3 PPA Cyclization (High Temp/Tar) C2->C3 C4 Complex Workup C3->C4 C5 Low Yield Racemate C4->C5 G1 Benzyl Malonate G2 2-MeTHF / CPME (Green Solvent) G1->G2 G3 Controlled Cyclization G2->G3 G4 Clean Phase Separation G3->G4 G5 High Yield Racemate G4->G5

Caption: Comparison of Classical vs. Green synthesis routes showing critical yield bottlenecks.

Figure 2: Troubleshooting "Oiling Out"

A decision tree for operators encountering phase separation during salt formation.

OilingOut Start Start Crystallization (Add Maleic Acid) Check Observe Solution Start->Check Clear Solution Clear Check->Clear No Precipitate Oil Oiling Out (Droplets/Emulsion) Check->Oil Droplets Visible Action1 Cool Slowly (5°C/hr) Add Seeds at 40°C Clear->Action1 Action2 Reheat to Dissolve Oil->Action2 Check2 Still Oiling? Action2->Check2 Action3 Add Anti-solvent (Slowly) Check2->Action3 No Action4 Check Purity (Impurities cause oiling) Check2->Action4 Yes

Caption: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out) during maleate salt formation.

FAQ: Senior Scientist Support

Q: I am seeing a persistent impurity at RRT 0.85 in HPLC. What is it? A: This is likely the N-oxide impurity (Dimethindene N-oxide) or the 2-ethylpyridine starting material residue. The N-oxide forms if the amine is exposed to air/peroxides during the hot cyclization or workup. Ensure your 2-MeTHF is peroxide-free and conduct the reaction under strict nitrogen atmosphere.

Q: Can I use Asymmetric Hydrogenation instead of resolution? A: While theoretically possible using Ruthenium-BINAP catalysts (Noyori type) on an indene precursor, there is no robust industrial "recipe" for dimethindene specifically in the public domain. The steric bulk of the dimethyl-ethyl-amine side chain makes direct asymmetric hydrogenation challenging. Currently, chemical resolution or preparative chiral HPLC remain the most reliable methods for high-purity (R)-isomer production.

Q: Why does the maleate salt turn yellow upon drying? A: This indicates oxidation or the presence of trace PPA residues. Ensure the free base is washed thoroughly with bicarbonate and water before salt formation. Dry the salt under vacuum at <40°C; maleates are heat-sensitive and can undergo degradation (Michael addition reversal) if overheated.

References

  • Quivelli, A., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Molecules, 27(21), 7594.

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Technical Whitepaper.

  • BenchChem. Preventing "Oiling Out" During Recrystallization. Technical Protocol. [1]

  • Rehn, D. (1990). Enantioselective biotransformation of the chiral antihistaminic drug dimethindene. ResearchGate.

  • Wikipedia. Chiral Resolution and Diastereomeric Salts.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Chiral HPLC Assay for (R)-dimethindene Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity in Dimethindene

Dimethindene is a first-generation antihistamine and anticholinergic agent. It possesses a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-dimethindene and (S)-dimethindene. In many chiral drugs, the therapeutic activity is predominantly associated with one enantiomer, while the other may be less active, inactive, or even contribute to undesirable side effects. The physiological environment of the human body is itself chiral, leading to potentially dramatic differences in the biological activities of enantiomeric forms.[1] For dimethindene, the antihistaminic activity resides primarily in the (R)-enantiomer.

Consequently, controlling the enantiomeric purity of (R)-dimethindene is not merely a matter of regulatory compliance but a fundamental aspect of ensuring the drug's safety and efficacy. The undesired (S)-enantiomer is considered a chiral impurity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous control over such impurities.[1] This guide provides an in-depth, field-proven comparison and validation protocol for a chiral High-Performance Liquid Chromatography (HPLC) method designed to quantify the enantiomeric purity of (R)-dimethindene, aligning with the stringent requirements of the ICH Q2(R1) guideline.[2][3]

The Foundation: Method Development and System Suitability

Before validation can commence, a robust and reliable analytical method must be developed. The objective of a chiral purity assay is to achieve a baseline separation between the desired enantiomer (major peak) and the undesired one (minor peak).[4] Our goal is to quantify the small peak in the presence of the large one.

Causality in Method Development Choices

From experience, the separation of enantiomers like dimethindene is most effectively achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and often provide the necessary chiral recognition.

  • Column Selection: For a molecule like dimethindene, a screen of several polysaccharide-based columns is the logical first step. A column such as a Chiralpak® IG-3 (a derivative of amylose) is a strong candidate due to its broad selectivity.

  • Mobile Phase Strategy: We will employ a Reversed-Phase (RP) approach. This is often preferred in Quality Control (QC) environments for its robustness and the use of aqueous-organic mobile phases. A typical mobile phase would consist of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like methanol or acetonitrile.[1] The buffer concentration and pH can fine-tune the retention and peak shape, while the organic modifier controls the elution strength.

  • Detection: Dimethindene contains a chromophore, making UV detection a simple and robust choice. The detection wavelength is set at the absorption maximum (e.g., 258 nm) to ensure maximum sensitivity, which is crucial for quantifying the impurity enantiomer at low levels.[5]

After screening and optimization, the following hypothetical method was established as the basis for our validation.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system capable of precise gradient or isocratic delivery.
Column Chiralpak IG-3 (150 x 4.6 mm, 3 µm)Proven selectivity for a wide range of chiral compounds.
Mobile Phase 10 mM Ammonium Acetate in Water : Methanol (30:70, v/v)Reversed-phase mode is robust. Ammonium acetate is a volatile buffer suitable for LC-MS if needed.
Flow Rate 0.7 mL/minProvides optimal efficiency and resolution for this column geometry without excessive pressure.[1]
Column Temperature 25°CTemperature control is crucial for reproducible retention times and selectivity in chiral separations.[6]
Detection UV at 258 nmWavelength of maximum absorbance for dimethindene, ensuring high sensitivity.[5]
Injection Volume 10 µLA standard volume that balances loading capacity and peak shape.
Sample Diluent Mobile PhaseEnsures compatibility with the mobile phase and prevents peak distortion.
System Suitability Testing (SST): The Daily Method Check

Before any validation run or routine analysis, System Suitability Testing (SST) is performed. This is a non-negotiable step that acts as a mini-validation, demonstrating that the chromatographic system is fit for the intended analysis on that specific day.[4] It verifies that key performance parameters like resolution, efficiency, and precision are met.[7][8]

Experimental Protocol for SST:

  • Prepare a System Suitability Solution containing approximately 0.1% of the (S)-dimethindene and 99.9% of the (R)-dimethindene at the nominal analytical concentration (e.g., 0.5 mg/mL).

  • Inject this solution five or six replicate times.

  • Calculate the key SST parameters and compare them against the pre-defined acceptance criteria.

ParameterAcceptance CriteriaCausality
Resolution (Rs) ≥ 2.0Ensures baseline separation between the enantiomer peaks, which is critical for accurate integration and quantification.[9][10]
Tailing Factor (T) ≤ 1.5A measure of peak symmetry. Symmetrical peaks are easier to integrate consistently and accurately.[10]
Theoretical Plates (N) > 2000Indicates column efficiency. A high plate count leads to sharper, narrower peaks, which improves resolution.[7]
%RSD for Peak Area ≤ 2.0% (for n=6)Demonstrates the precision of the injector and the stability of the system over a short period.[11]

The Validation Master Plan: An ICH Q2(R1) Framework

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[2] For an enantiomeric purity method, we must validate it as a quantitative test for a limit of impurities. The following diagram illustrates the logical flow of the validation process.

Validation_Workflow Chiral HPLC Validation Workflow (ICH Q2) cluster_prep Phase 1: Foundational Specificity cluster_quant Phase 2: Quantitative Performance cluster_sensitivity Phase 3: Sensitivity Limits cluster_resilience Phase 4: Method Resilience Specificity Specificity & Selectivity (Distinguish enantiomers from matrix/degradants) Linearity Linearity (Correlation of response to concentration) Specificity->Linearity Range Range (Operating concentration interval) Linearity->Range Accuracy Accuracy (% Recovery of known amounts) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOQ Limit of Quantitation (LOQ) (Lowest amount quantifiable with precision) Precision->LOQ LOD Limit of Detection (LOD) (Lowest amount detectable) LOQ->LOD Robustness Robustness (Unaffected by small, deliberate changes) LOQ->Robustness

Caption: Logical workflow for validating a chiral HPLC purity assay.

Part 1: Specificity

Trustworthiness: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix. For a chiral method, this primarily means demonstrating that the peak for the (S)-enantiomer is well-resolved from the main (R)-enantiomer peak and any other potential impurities.

Experimental Protocol:

  • Blank Injection: Inject the diluent to ensure no interfering peaks are present at the retention times of the enantiomers.

  • Individual Enantiomers: Inject pure standards of (R)-dimethindene and (S)-dimethindene to confirm their individual retention times and the method's ability to distinguish them.

  • Racemic Mixture: Inject a 50:50 racemic mixture of dimethindene to confirm baseline resolution.

  • Spiked Sample: Spike the (R)-dimethindene sample with the (S)-enantiomer and known related substances/degradation products (if available) to demonstrate resolution from all potential interferents. A forced degradation study (exposing the drug to acid, base, oxidation, heat, and light) is the gold standard here.[5]

Data Summary & Acceptance Criteria:

Test SolutionObservationAcceptance Criteria
Blank (Diluent)No significant peaks at the retention times of (R)- or (S)-dimethindene.The method is free from interference from the sample solvent.
(R)-dimethindene StandardSingle peak observed at its expected retention time (e.g., ~7.5 min).Confirms identity and retention time of the main component.
(S)-dimethindene StandardSingle peak observed at its expected retention time (e.g., ~9.2 min).Confirms identity and retention time of the chiral impurity.
Spiked (R)-dimethindene SampleThe (S)-enantiomer peak is baseline resolved from the (R)-enantiomer and all degradation product peaks.Peak purity analysis (via DAD/PDA detector) should pass for the (R)- and (S)-enantiomer peaks, indicating no co-elution. Resolution (Rs) > 2.0.

Part 2: Linearity and Range

Expertise & Experience: Linearity demonstrates a direct proportionality between the concentration of an analyte and the analytical response (peak area). For a purity method, we must establish linearity for the impurity, in this case, (S)-dimethindene. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of the (S)-dimethindene standard.

  • Perform serial dilutions to create at least five concentration levels, spanning from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity (e.g., if the limit is 0.2%, the range would cover LOQ, 0.1%, 0.15%, 0.2%, and 0.3%).

  • Inject each concentration level in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.

Data Summary & Acceptance Criteria:

Concentration (% of Test Conc.)Mean Peak Area (n=3)
LOQ (e.g., 0.05%)15,250
50% (0.10%)30,100
75% (0.15%)45,500
100% (0.20%)60,300
150% (0.30%)90,800
Acceptance Criteria Result
Correlation Coefficient (r²) ≥ 0.998
Y-intercept Close to zero

Part 3: Accuracy (as Recovery)

Trustworthiness: Accuracy measures the closeness of the test results to the true value. In a purity assay, it is determined by spiking a pure sample of the main component ((R)-dimethindene) with known amounts of the impurity ((S)-dimethindene) at different concentration levels.

Experimental Protocol:

  • Prepare a bulk solution of pure (R)-dimethindene.

  • Spike this solution with the (S)-enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Prepare each level in triplicate and analyze.

  • Calculate the percent recovery for the amount of (S)-enantiomer added.

Data Summary & Acceptance Criteria:

Spiked Level (% of Spec Limit)Amount Added (µg/mL)Amount Found (µg/mL)% Recovery
LOQ (e.g., 0.05%)0.250.26104.0%
100% (0.20%)1.000.9898.0%
150% (0.30%)1.501.52101.3%
Acceptance Criteria Result
Mean % Recovery 90.0% - 110.0%Passes

Part 4: Precision

Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision (Ruggedness): Assesses the influence of random events within a laboratory, such as different days, different analysts, or different equipment.[12]

Experimental Protocol:

  • Repeatability: Prepare six individual samples of (R)-dimethindene spiked with (S)-dimethindene at the 100% specification level. Analyze these samples on the same day by the same analyst.

  • Intermediate Precision: A second analyst repeats the experiment on a different day, using a different HPLC system if possible.

  • Calculate the %RSD for the results from both sets of experiments and perform a statistical comparison (e.g., F-test) to ensure consistency.

Data Summary & Acceptance Criteria:

Precision LevelAnalyst/DayMean % (S)-enantiomer (n=6)% RSD
Repeatability 1 / Day 10.2011.5%
Intermediate Precision 2 / Day 20.1981.8%
Acceptance Criteria Result
% RSD ≤ 5.0%Passes

Part 5: Limits of Detection (LOD) and Quantitation (LOQ)

Trustworthiness:

  • LOD: The lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[11] The LOQ is a critical parameter for an impurity method.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be done by injecting a series of dilute solutions of the (S)-enantiomer.

  • To confirm the LOQ, inject six replicate samples at the determined LOQ concentration and verify that the precision (%RSD) meets the acceptance criteria.

Data Summary & Acceptance Criteria:

ParameterS/N RatioDetermined Conc. (% of Test Conc.)Precision at LOQ (%RSD, n=6)Acceptance Criteria
LOD ~ 3:10.015%N/AReport Value
LOQ ~ 10:10.05%4.2%%RSD ≤ 10%

Part 6: Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] This provides an indication of its reliability during normal usage. A well-established approach is the Youden test, which uses a fractional factorial design to efficiently assess multiple parameters.[14]

Experimental Protocol:

  • Define critical method parameters and their variation ranges.

  • Prepare a system suitability solution.

  • Perform a series of analyses, changing one or more parameters for each run according to the experimental design.

  • Evaluate the impact of these changes on critical responses, primarily the resolution (Rs) between the enantiomers.

Robustness_Factors Robustness Parameter Variation center Nominal Method f1 Flow Rate (± 0.1 mL/min) center->f1 f2 Column Temp (± 2 °C) center->f2 f3 % Methanol (± 2%) center->f3 f4 Buffer pH (± 0.2) center->f4

Sources

Precision in Potency: Reproducibility of (R)-Dimethindene Maleate Ki Values in Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Trap

In high-throughput screening and lead optimization, reproducibility is the currency of trust. For (R)-dimethindene maleate , a potent first-generation H1 antagonist, reproducibility issues often stem not from pipetting errors, but from a fundamental misunderstanding of its stereochemical duality.

While the racemic mixture (Fenistil) is clinically ubiquitous, binding assays demand enantiomeric precision. The (R)-(-)-enantiomer is the eutomer for the Histamine H1 receptor (


), whereas the (S)-(+)-enantiomer  dominates at the Muscarinic M2 receptor  (

).[1] Using racemic dimethindene or failing to account for ligand depletion due to the (R)-isomer's nanomolar affinity introduces significant variance in

determination.

This guide provides a rigorous, self-validating framework for determining reproducible


 values, isolating the specific variables that compromise data integrity.

Mechanistic Grounding: The Stereochemical Inversion

To interpret


 values accurately, one must understand the "affinity inversion" that occurs between histamine and muscarinic receptors.
H1 vs. M2 Selectivity Profile

The high affinity of (R)-dimethindene at the H1 receptor often leads to ligand depletion artifacts in standard radioligand binding assays. Conversely, the (S)-enantiomer acts as a "silent" contaminant in H1 assays but becomes a potent interferent in M2 assays.

Table 1: Comparative Affinity Constants (Logarithmic Scale)

Receptor TargetLigand FormAffinity MetricValueRelative PotencySource
Histamine H1 (R)-(-)-Dimethindene

9.42 Eutomer (100x) [1]
Histamine H1(S)-(+)-Dimethindene

7.48Distomer[1]
Muscarinic M2 (S)-(+)-Dimethindene

7.78 Eutomer (41x) [2][3]
Muscarinic M2(R)-(-)-Dimethindene

< 6.5*Distomer[2]
Muscarinic M1(S)-(+)-Dimethindene

7.08Moderate[3]

*Note: (R)-isomer affinity at M2 is significantly lower, often estimated >1 log unit below the (S)-isomer.

Critical Variables Affecting Reproducibility

In my experience as an application scientist, three specific variables cause 90% of the variance in (R)-dimethindene binding data.

A. The "Tight Binding" Artifact (Ligand Depletion)

(R)-dimethindene has a


 in the sub-nanomolar range (~0.4 nM derived from 

). Standard filtration assays often use receptor concentrations (

) that exceed the

.
  • The Error: If

    
    , the assumption that 
    
    
    
    fails. The measured
    
    
    shifts rightward, artificially inflating the calculated
    
    
    .
  • The Fix: Use the Cheng-Prusoff correction for tight binding or reduce receptor density.

B. Enantiomeric Purity

Commercial "Dimethindene Maleate" is often the racemate.

  • The Error: Using the racemate in an H1 assay results in a "mixed"

    
     that is essentially an average of the high-affinity (R) and low-affinity (S).
    
  • The Fix: Verify optical rotation (

    
    ) or use chiral HPLC before assay use.
    
C. Non-Specific Binding (NSB)

Due to the lipophilic nature of the indene ring system, dimethindene exhibits high non-specific binding to glass fiber filters.

  • The Fix: Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour.

Optimized Protocol: Self-Validating Binding Assay

This workflow is designed for H1 Receptor Binding using CHO cell membranes. It includes built-in checkpoints to ensure validity.

Materials
  • Receptor: CHO-K1 membranes expressing human H1 receptor.

  • Radioligand:

    
    -Pyrilamine (
    
    
    
    nM).
  • Test Compound: (R)-Dimethindene Maleate (purity >99% ee).

  • Buffer: 50 mM Na/K Phosphate, pH 7.4.

Step-by-Step Workflow
  • Preparation of Membranes:

    • Thaw membranes on ice. Homogenize using a Polytron (burst 5s).

    • Dilute to a final concentration of 5 µg protein/well .

    • Checkpoint: Protein concentration must be low enough to avoid ligand depletion (

      
       of radioligand bound).
      
  • Competition Binding Setup:

    • Total Binding: Membrane +

      
      -Pyrilamine (2 nM) + Vehicle.
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Pyrilamine + 10 µM Promethazine.
      
    • Test Wells: Membrane +

      
      -Pyrilamine + (R)-Dimethindene (
      
      
      
      M to
      
      
      M).
  • Equilibration:

    • Incubate at 25°C for 60 minutes .

    • Note: (R)-dimethindene has slow dissociation kinetics; insufficient time leads to underestimated affinity.

  • Filtration & Counting:

    • Harvest onto 0.3% PEI-soaked GF/B filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

    • Dry filters and add scintillant. Count after 4 hours (to reduce chemiluminescence).

  • Data Analysis:

    • Calculate specific binding:

      
      .
      
    • Fit to a one-site competition model.

    • Validation Calculation: If Hill Slope (

      
      ) deviates significantly from -1.0 (e.g., < -0.8 or > -1.2), suspect negative cooperativity or impure enantiomers.
      

Visualization of Logic & Workflow

Figure 1: The Stereochemical Selectivity Filter

This diagram illustrates how the choice of enantiomer dictates the receptor pathway engaged, visualizing the "Inversion" discussed in Section 2.

ReceptorSelectivity Racemate Racemic Dimethindene (Mixture) R_Iso (R)-Enantiomer (Eutomer H1) Racemate->R_Iso Separation S_Iso (S)-Enantiomer (Eutomer M2) Racemate->S_Iso Separation H1 H1 Receptor (Allergy/Inflammation) Racemate->H1 Mixed Signal M2 M2 Receptor (Cardiac/CNS) Racemate->M2 Mixed Signal Artifact Data Noise (Reproducibility Loss) Racemate->Artifact Creates R_Iso->H1 High Affinity (pA2 = 9.42) R_Iso->M2 Low Affinity S_Iso->H1 Low Affinity (pA2 = 7.48) S_Iso->M2 High Affinity (pKi = 7.78)

Caption: Stereochemical selectivity profile showing the divergence of (R) and (S) enantiomers at H1 and M2 targets.

Figure 2: Self-Validating Assay Workflow

A flowchart detailing the critical checkpoints to prevent ligand depletion and NSB errors.

AssayWorkflow Start Start: Binding Assay Design Check1 Check Purity: Is it (R)-Dimethindene >99%? Start->Check1 Prep Membrane Prep: CHO-K1 (H1 Receptor) Check1->Prep Yes Invalid Invalid Data: Recalculate or repurify Check1->Invalid No (Racemate) Check2 Ligand Depletion Check: Is [Receptor] < 0.1 * Kd? Prep->Check2 Filter Filter Prep: Soak GF/B in 0.3% PEI (Prevents NSB) Check2->Filter Yes Check2->Invalid No (Dilute membrane) Incubate Incubation: 60 min @ 25°C (Equilibrium Reached) Filter->Incubate Analysis Data Analysis: Hill Slope Calculation Incubate->Analysis Valid Valid Ki: Hill Slope ≈ -1.0 Analysis->Valid Slope = -1.0 Analysis->Invalid Slope ≠ -1.0

Caption: Step-by-step decision tree for validating (R)-dimethindene binding assays.

References

  • Pfaff, O. et al. (1995). The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist. European Journal of Pharmacology.

  • Tocris Bioscience. Product Information: (S)-(+)-Dimethindene maleate.

  • PubChem. Dimethindene Maleate Compound Summary. National Library of Medicine.

  • Motulsky, H. & Neubig, R. (2010). Analyzing radioligand binding data. Current Protocols in Neuroscience.

Sources

Comparative Potency Guide: (R)-Dimethindene vs. Racemic Dimethindene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Potency of (R)-Dimethindene vs. Racemic Dimethindene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical Divergence

In the development of antihistamines, dimethindene represents a classic case of inverse stereoselectivity . While the drug is clinically marketed as a racemate (maleate salt), its pharmacological profile is bifurcated by its enantiomers.

  • (R)-(-)-Dimethindene is the eutomer for the Histamine H1 receptor , driving the primary therapeutic effect (antiallergic/antipruritic).[1]

  • (S)-(+)-Dimethindene is the eutomer for the Muscarinic M2 receptor , driving the anticholinergic side-effect profile and potential off-target interactions.

This guide objectively compares the potency of the purified (R)-enantiomer against the racemate, providing experimental evidence that isolation of the (R)-isomer enhances H1 selectivity while significantly reducing M2-mediated anticholinergic burden.

Pharmacological Mechanism & Stereoselectivity

The chiral center of dimethindene dictates its receptor binding affinity. The spatial arrangement of the ethyl and dimethylaminoethyl groups relative to the indene ring creates distinct pharmacophores for H1 and muscarinic receptors.

Inverse Stereoselectivity Pathway

The following diagram illustrates the divergent signaling pathways activated or blocked by the specific enantiomers.

Dimethindene_Stereoselectivity Racemate Racemic Dimethindene (50:50 Mix) R_Iso (R)-(-)-Dimethindene (Levodimethindene) Racemate->R_Iso Contains S_Iso (S)-(+)-Dimethindene Racemate->S_Iso Contains H1_Rec Histamine H1 Receptor (Target) R_Iso->H1_Rec High Affinity (pA2 = 9.42) M2_Rec Muscarinic M2 Receptor (Off-Target) R_Iso->M2_Rec Low Affinity (>40x less potent) S_Iso->H1_Rec Low Affinity (pA2 = 7.48) S_Iso->M2_Rec High Affinity (pA2 = 7.86) Effect_Therapeutic Therapeutic Effect (Antipruritic/Antiallergic) H1_Rec->Effect_Therapeutic Inhibition Effect_Side Side Effects (Anticholinergic/Bradycardia) M2_Rec->Effect_Side Blockade

Figure 1: Inverse stereoselectivity of dimethindene enantiomers. The (R)-isomer targets the H1 receptor, while the (S)-isomer disproportionately targets the M2 muscarinic receptor.

Comparative Potency Data

The following data synthesizes binding affinity (


) and functional potency (

) values derived from guinea pig ileum (functional) and radioligand binding assays.
Table 1: Receptor Affinity Profile
Parameter(R)-(-)-Dimethindene(S)-(+)-DimethindeneRacemic DimethindenePotency Ratio ((R) vs Rac)
H1 Receptor Potency (

)
9.42 7.489.30~1.3x (Functional)
H1 Binding Affinity (

)
1.1 nM ~35 nM1.5 nM~1.4x (Binding)
M2 Receptor Potency (

)
6.257.86 ~7.50(R) is ~40x less active
Selectivity Ratio (H1/M2) >1000 < 0.5~60(R) is highly selective

Data Interpretation:

  • H1 Potency: The (R)-enantiomer is the eutomer.[1][2] While the racemate is highly potent (

    
     9.30), this is largely due to the presence of the (R)-isomer. The (S)-isomer acts as a "distomer" with 100-fold lower affinity (
    
    
    
    7.48), essentially diluting the H1 activity of the racemate.
  • M2 Potency: The (S)-enantiomer is the eutomer for the M2 receptor. By using pure (R)-dimethindene, the affinity for the M2 receptor drops significantly (from

    
     7.86 to 6.25), drastically reducing the potential for anticholinergic adverse events such as dry mouth or tachycardia.
    

Experimental Protocols

To validate these potency values in a laboratory setting, the following self-validating protocols are recommended. These protocols distinguish between functional antagonism (tissue bath) and binding affinity (radioligand).

Protocol A: Functional H1 Antagonism (Guinea Pig Ileum)

Objective: Determine the


 value of (R)-dimethindene vs. racemate.[2]

Workflow Diagram:

H1_Functional_Assay Step1 Tissue Preparation: Isolate Guinea Pig Ileum segments (2-3 cm) Suspend in Tyrode's solution @ 37°C, pH 7.4 Step2 Equilibration: Load 1g tension, stabilize for 60 mins Wash every 15 mins Step1->Step2 Step3 Control Curve: Cumulative Histamine dosing (10^-9 M to 10^-4 M) Record contraction (Isotonic transducer) Step2->Step3 Step4 Incubation: Wash tissue, incubate with Antagonist ((R)-Dimethindene or Racemate) for 20 mins Step3->Step4 Step5 Test Curve: Repeat Histamine dosing in presence of Antagonist Step4->Step5 Step6 Analysis: Calculate Dose Ratio (DR) Plot Schild Regression: log(DR-1) vs -log[B] Step5->Step6

Figure 2: Functional assay workflow for determining H1 antagonist potency.

Detailed Methodology:

  • Tissue Prep: Sacrifice male Dunkin-Hartley guinea pigs (300-500g). Isolate the distal ileum, discarding the 10cm nearest the ileocecal valve. Cut into 2cm segments.

  • Organ Bath: Mount segments in a 10-20mL organ bath containing Tyrode’s solution, aerated with 95% O2 / 5% CO2. Maintain at 37°C.

  • Agonist Challenge: Construct a cumulative concentration-response curve (CRC) for histamine (

    
     to 
    
    
    
    M) to establish maximal contraction (
    
    
    ).
  • Antagonist Incubation: Wash tissue until baseline is restored. Incubate with the test compound ((R)-dimethindene or Racemate) at fixed concentrations (e.g., 1 nM, 3 nM, 10 nM) for 20 minutes.

  • Schild Analysis: Repeat the histamine CRC. A rightward shift without depression of

    
     indicates competitive antagonism.
    
  • Calculation: Calculate the Dose Ratio (DR). Plot

    
     against 
    
    
    
    . The X-intercept is the
    
    
    value.[3]
    • Validation Check: The slope of the regression line should be close to 1.0 (unity). If slope < 1, suspect non-equilibrium or allosteric modulation.

Protocol B: Muscarinic M2 Binding Assay (CHO Cells)

Objective: Quantify the "off-target" affinity (


) of the enantiomers.
  • Membrane Prep: Use CHO-K1 cells stably expressing human M2 receptors. Homogenize in ice-cold HEPES buffer.

  • Radioligand: Use

    
    -N-Methylscopolamine (
    
    
    
    -NMS) at 0.2 nM (
    
    
    nM).
  • Competition Binding: Incubate membranes with radioligand and varying concentrations of (R)-dimethindene or (S)-dimethindene (

    
     to 
    
    
    
    M) for 60 mins at 25°C.
  • Filtration: Terminate reaction by rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Fit data to a one-site competition model to determine

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Clinical Implications for Drug Development

The separation of dimethindene enantiomers offers a clear pathway for "chiral switching" to improve the therapeutic index.

  • Reduced Sedation Potential: While both enantiomers cross the blood-brain barrier, the high H1 affinity of the (R)-isomer means a lower total dose is required to achieve receptor occupancy. However, since the (S)-isomer contributes little to H1 blockade but may contribute to off-target CNS effects, the pure (R)-isomer allows for precise dosing.

  • M2-Mediated Safety: The (S)-isomer is a potent M2 antagonist.[1][2] M2 blockade in the heart increases heart rate (tachycardia) and enhances AV conduction. By removing the (S)-distomer, (R)-dimethindene minimizes the risk of tachyarrhythmias, a known risk factor in first-generation antihistamines.

Recommendation: For research requiring high-specificity H1 blockade without confounding muscarinic variables, (R)-dimethindene is the superior reagent. For clinical formulations, the racemate remains effective but carries a higher "metabolic load" of the inactive (S)-isomer which contributes disproportionately to side effects.

References

  • Pfaffendorf, M., et al. (1991). The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist.[2] Naunyn-Schmiedeberg's Archives of Pharmacology.[4] Link

  • Sautel, M., et al. (1992). Effects of dimethindene maleate (Fenistil) on histaminic, muscarinic and serotoninergic receptor systems.[5] Agents and Actions.[6][3][4][5][7][8][9][10][11][12][13] Link

  • PubChem. (2024). Dimethindene Maleate Compound Summary. National Library of Medicine. Link

  • Leuschner, J., et al. (1995). Evaluation of the dose-effect curves of dimethindene maleate enantiomers in various animal models. Agents and Actions.[1][6][3][4][5][7][8][9][10][11][12][13] Link

  • Timmerman, H. (1999). Inverse stereoselectivity of histamine H1 receptor antagonists. Pure and Applied Chemistry. Link

Sources

A Comparative Guide to the Inter-day Precision of (R)-dimethindene Maleate Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-dimethindene maleate is the pharmacologically active enantiomer of dimethindene, a first-generation antihistamine. As with all chiral drugs, the stereospecific quantification of (R)-dimethindene maleate is critical in pharmaceutical development and quality control. The therapeutic efficacy and potential side effects can be enantiomer-dependent, necessitating analytical methods that can accurately and precisely measure the desired enantiomer in various matrices. A key parameter in the validation of such analytical methods is inter-day precision, which demonstrates the method's reproducibility over time. This guide provides a comparative overview of analytical methodologies for the quantification of dimethindene maleate, with a special focus on the inter-day precision for both achiral and chiral separations.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide practical insights into the selection and implementation of robust analytical methods for (R)-dimethindene maleate, grounded in established scientific principles and regulatory expectations.

The Critical Role of Inter-day Precision in Method Validation

Inter-day precision, also known as intermediate precision, is a crucial parameter in analytical method validation. It evaluates the variability of test results obtained with the same method on different days, with different analysts, and on different equipment within the same laboratory. A method with good inter-day precision is considered robust and reliable for routine use in quality control and other analytical applications. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, including the assessment of precision[1][2][3][4][5]. For the quantification of active pharmaceutical ingredients (APIs), a low relative standard deviation (%RSD) for inter-day precision is indicative of a well-controlled and reproducible method.

Comparative Analysis of Quantification Methods

The quantification of dimethindene maleate in pharmaceutical preparations is predominantly achieved using High-Performance Liquid Chromatography (HPLC) with UV detection. Both achiral (for the racemate) and chiral methods (for the individual enantiomers) have been developed. Below is a comparison of these approaches, focusing on their inter-day precision.

Data Presentation: Inter-day Precision of Dimethindene Maleate Quantification Methods
Method TypeAnalytical TechniqueKey Chromatographic ConditionsReported Inter-day Precision (%RSD)Reference
Achiral Ion-Pair Reversed-Phase HPLC-UVColumn: ODS (C18), 25 cm Mobile Phase: 40% Methanol in water with 0.02% 1-heptane sulfonate, pH 3.5 Detection: UV≤ 1.2%[1][6]
Chiral Chiral Stationary Phase HPLC-UVColumn: Cellulose-based (e.g., Chiralcel OD) Mobile Phase: n-hexane, isopropyl alcohol, and a basic modifier (e.g., triethylamine)Expected to be < 10%[7][8] (Analogous Compounds)

Note: Specific inter-day precision data for a validated chiral HPLC method for (R)-dimethindene maleate was not available in the public literature at the time of this review. The expected %RSD is based on validated methods for other chiral antihistamines, such as carbinoxamine, which reported inter-day precision below 9.4%[8].

In-Depth Look at Methodologies

Achiral Quantification: Ion-Pair Reversed-Phase HPLC-UV

This method is suitable for the quantification of the total dimethindene maleate content in a sample. The use of an ion-pairing agent, such as 1-heptane sulfonate, is a strategic choice to improve the retention and peak shape of the basic dimethindene molecule on a reversed-phase column[1][6].

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weighing of Standard/Sample s2 Dissolution in Diluent (40% Methanol in Water) s1->s2 s3 Sonication & Filtration s2->s3 h1 Injection into HPLC System s3->h1 Inject 20 µL h2 Isocratic Elution on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Peak Area Integration h3->d1 Chromatogram d2 Quantification using Calibration Curve d1->d2

Caption: Workflow for achiral quantification of dimethindene maleate.

This protocol is adapted from a validated method for the quantification of dimethindene maleate in pharmaceutical dosage forms[1][6].

1. Materials and Reagents:

  • Dimethindene maleate reference standard

  • HPLC grade methanol

  • HPLC grade water

  • 1-heptane sulfonate

  • Sulfuric acid

  • Pharmaceutical dosage form containing dimethindene maleate

2. Chromatographic Conditions:

  • HPLC System: Agilent 1100 series or equivalent with UV detector

  • Column: ODS (C18), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol:Water (40:60, v/v) containing 0.02% 1-heptane sulfonate, adjusted to pH 3.5 with sulfuric acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: Ambient

3. Preparation of Solutions:

  • Diluent: Methanol:Water (40:60, v/v)

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of dimethindene maleate reference standard in 100 mL of diluent.

  • Working Standard Solution (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.

  • Sample Preparation (from Gel): Accurately weigh an amount of gel equivalent to 1 mg of dimethindene maleate and transfer to a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 10 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the working standard solution six times. The %RSD of the peak areas should be less than 2.0%.

  • The theoretical plates for the dimethindene peak should be greater than 2000.

  • The tailing factor for the dimethindene peak should be less than 2.0.

5. Inter-day Precision Assessment:

  • Prepare and analyze standard and sample solutions in triplicate on three different days.

  • Calculate the concentration of dimethindene maleate in the sample for each day.

  • The %RSD of the assay results over the three days should be within the acceptance criteria (typically ≤ 2.0%).

Chiral Quantification: Chiral Stationary Phase HPLC-UV

The enantioselective quantification of (R)-dimethindene maleate requires a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including antihistamines[8][9].

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The different stabilities of these complexes lead to different retention times for the two enantiomers, allowing for their separation and individual quantification. For basic compounds like dimethindene, the addition of a small amount of a basic modifier to the mobile phase is often necessary to improve peak shape and resolution.

cluster_method_dev Chiral Method Development cluster_validation Method Validation c1 Select Chiral Stationary Phase (e.g., Cellulose-based) c2 Optimize Mobile Phase (n-hexane, alcohol, modifier) c1->c2 c3 Achieve Enantiomeric Resolution c2->c3 v1 Specificity c3->v1 Validated Method v2 Linearity & Range v1->v2 v3 Accuracy v2->v3 v4 Precision (Intra-day & Inter-day) v3->v4

Caption: Key stages in the development of a chiral HPLC method.

Conclusion and Future Perspectives

The precise and accurate quantification of (R)-dimethindene maleate is paramount for ensuring the quality and efficacy of pharmaceutical products. While robust and highly precise achiral HPLC methods exist for the quantification of total dimethindene maleate, with inter-day precision %RSD values typically below 2%, the development and publication of fully validated chiral methods with detailed inter-day precision data for (R)-dimethindene maleate are less common in the public domain.

Based on analogous chiral separations of other antihistamines, it is reasonable to expect that a well-developed chiral HPLC method for (R)-dimethindene maleate would exhibit an inter-day precision with a %RSD of less than 10%. The scientific community and pharmaceutical industry would benefit from the publication of such detailed validation studies to further support the development and quality control of enantiomerically pure (R)-dimethindene maleate products. The methodologies and principles outlined in this guide provide a solid foundation for researchers to develop and validate analytical methods that are fit for this purpose.

References

  • Hasson, K. J. (2014). Quantitative Analysis of Dimetindene Maleate in Dosage Forms by Ion-pair Reversed- Phase HPLC. Al Mustansiriyah Journal of Pharmaceutical Sciences, 14(2). [Link]

  • Ahmed, N. R. (2019). HPLC method for determination of dimetindene maleate in pharmaceutical preparations and environmental water samples: Application to content uniformity testing. Semantic Scholar. [Link]

  • Abdel-Moety, E. M., & El-Kimary, E. I. (2006). A validated chiral HPLC method for the determination of mebeverine HCl enantiomers in pharmaceutical dosage forms and spiked rat plasma. Journal of pharmaceutical and biomedical analysis, 41(4), 1161–1167. [Link]

  • Reddy, B. C., & Kumar, K. R. (2014). A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl. Advanced Materials Research, 936, 123-127. [Link]

  • Zhu, B., Xue, M., Liu, B., & Guo, X. (2019). Enantioselective separation of eight antihistamines with α1-acid glycoprotein-based chiral stationary phase by HPLC: Development and validation for the enantiomeric quality control. Journal of pharmaceutical and biomedical analysis, 174, 533–539. [Link]

  • Ahmed, N. R. (1999). Spectrophotometric Determination of Dimethindene in Pharmecutical Preparations and Water Samples. Journal of Education and Science, 24(3), 61-69. [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2021). Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. Pharmaceuticals, 14(3), 241. [Link]

  • Schmid, J., & Koss, F. W. (1993). Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats. Arzneimittel-Forschung, 43(7), 743–748. [Link]

  • Georgiev, M., & Pehlivanov, I. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 65-71. [Link]

  • ResearchGate. (n.d.). The Intra-Day and Inter-Day Precision RSD (%) and Accuracy RE (%) of Analytes. [Link]

  • Khan, A., Iqbal, Z., & Khan, A. (2016). Development, Validation and Application of RP-HPLC Method: Simultaneous Determination of Antihistamine and Preservatives with Paracetamol in Liquid Formulations and Human Serum. PloS one, 11(8), e0161371. [Link]

  • Hasson, K. J. (2014). Quantitative Analysis of Dimetindene Maleate in Dosage Forms by Ion-pair Reversed- Phase HPLC. Al Mustansiriyah Journal of Pharmaceutical Sciences, 14(2). [Link]

  • ResearchGate. (n.d.). Quantitative Analysis of Dimetindene Maleate in Dosage Forms by Ion-pair Reversed- Phase HPLC. [Link]

  • Ahmed, N. R. (2019). HPLC method for determination of dimetindene maleate in pharmaceutical preparations and environmental water samples: Application to content uniformity testing. ResearchGate. [Link]

  • Li, Y., Zhu, B., Xue, M., Jin, Z., & Guo, X. (2016). Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC. Journal of chromatographic science, 54(4), 531–535. [Link]

  • Richardson, T. H., & Drake, A. F. (1981). Near ultraviolet optical activity of chiral pyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (10), 1433-1438. [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Sharma, S., & Kumar, S. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2660. [Link]

  • ResearchGate. (n.d.). Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC. [Link]

  • ResearchGate. (n.d.). Intraday and interday precision data. [Link]

  • ResearchGate. (n.d.). Synthesis and Resolution of Planar‐Chiral Derivatives of 4‐(Dimethylamino)pyridine. [Link]

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Safety Operating Guide

Personal protective equipment for handling (R)-Dimethindene Maleate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

The "Why" Behind the Protocol: (R)-Dimethindene Maleate is the eutomer (active enantiomer) of the first-generation antihistamine Dimethindene.[1] As an H1-receptor antagonist with significant anticholinergic properties, it poses specific occupational risks.[1]

Critical Safety Distinction: Because this is the purified (R)-enantiomer, it possesses higher pharmacological potency per milligram than the racemic mixture.[1] Consequently, standard safety protocols for the racemate must be elevated. The primary risks are Acute Toxicity (Oral) and Systemic Effects via Inhalation of dust during weighing.

Hazard Classification (GHS):

  • Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed).[1][2][3]

  • Target Organ Toxicity: Central Nervous System (sedation or stimulation), Anticholinergic effects (dry mouth, blurred vision, tachycardia).[1]

Hierarchy of Controls: Engineering First

Before relying on PPE, you must establish the correct engineering environment. PPE is the last line of defense, not the first.

Control LevelRequirement for (R)-Dimethindene Maleate
Primary Containment Certified Chemical Fume Hood or Powder Containment Balance Enclosure .[1] Face velocity must be maintained at 80–100 fpm (0.4–0.5 m/s).[1]
Secondary Containment All transfer of solids must occur over a spill tray.[1]
Facility Access-controlled laboratory with negative pressure relative to the corridor.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the Occupational Exposure Band (OEB) 3 framework, treating the compound as a potent pharmacological agent.[1]

Scenario A: Handling Solid Powder (High Risk)

Operations: Weighing, transfer, crushing, dispensing.

PPE ComponentSpecificationScientific Rationale
Respiratory N95 (Minimum) or P100/PAPR The maleate salt is a fine crystalline powder.[1] Inhalation allows direct systemic absorption, bypassing first-pass metabolism.[1] A P100 provides 99.97% filtration efficiency against particulates.[1]
Hand Protection Double Nitrile Gloves (min 5 mil thickness)Outer Glove: Changed immediately upon contamination.Inner Glove: Acts as the final barrier.[1] Nitrile offers excellent resistance to maleate salts.[1]
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient for powders; goggles seal the eyes against airborne dust that can cause anticholinergic mydriasis (dilation).
Body Protection Lab Coat + Tyvek® Sleeve Covers Disposable sleeve covers bridge the gap between the glove and lab coat, preventing wrist exposure—a common contamination point.
Scenario B: Handling Liquid Solutions (Moderate Risk)

Operations: Pipetting, dilution, injection.

PPE ComponentSpecificationScientific Rationale
Respiratory Surgical Mask (if outside hood)Once solubilized, the inhalation risk drops significantly unless aerosolization occurs (e.g., sonication).[1]
Hand Protection Single Nitrile Gloves Permeation risk depends on the solvent (e.g., DMSO vs. Water). Check solvent compatibility.[1][4]
Eye Protection Safety Glasses with Side Shields Protects against splashes.[1][3][5]
Body Protection Standard Lab Coat Sufficient for minor splash protection.[1]

Operational Workflow: The "Clean-Trace" Protocol

This workflow ensures that the compound remains contained and that the operator does not cross-contaminate the lab environment.

GowningWorkflow Start START: Risk Assessment CheckEng Check Engineering Controls (Hood Velocity > 80fpm) Start->CheckEng Donning Don PPE Sequence: 1. Lab Coat 2. Sleeve Covers 3. Inner Gloves 4. Outer Gloves 5. Goggles/Respirator CheckEng->Donning Pass Handling Handling Operation (Weighing/Transfer) Donning->Handling Decon Decontamination (Wipe surfaces with Water -> Ethanol) Handling->Decon Spill or Completion Doffing Doffing Sequence: 1. Outer Gloves (in hood) 2. Goggles/Respirator 3. Lab Coat 4. Inner Gloves Decon->Doffing Wash Hygiene Wash (Soap & Water - 20s) Doffing->Wash End END: Log Usage Wash->End

Figure 1: The "Clean-Trace" workflow emphasizes the critical decontamination step prior to doffing PPE to prevent migration of the compound outside the containment zone.[1]

Key Procedural Nuances:
  • Solubility & Cleaning: (R)-Dimethindene Maleate is water-soluble.[1] Unlike many organic compounds where you immediately reach for acetone, water is the most effective primary decontamination agent for this salt. Use wet paper towels to wipe the balance area, followed by an ethanol wipe to remove residual moisture.

  • Static Control: The maleate salt can be static-prone.[1] Use an anti-static gun or bar inside the weigh enclosure to prevent powder "fly-away," which increases inhalation risk.[1]

Waste Disposal & Deactivation

Improper disposal of antihistamines can have environmental impacts.[1][6] Follow this strict disposal hierarchy.

  • Solid Waste (Contaminated PPE/Wipes):

    • Place in a dedicated "Hazardous Solid Waste" bag.[1]

    • Label: "Toxic Solid - (R)-Dimethindene Maleate."[1]

    • Disposal Method: High-temperature incineration.[1]

  • Liquid Waste (Mother Liquors/Solutions):

    • Segregate into "Aqueous Toxic" or "Organic Toxic" streams depending on the solvent.[1]

    • Do NOT flush down the sink.[1] Antihistamines are persistent in water treatment systems.[6]

  • Spill Management:

    • Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels to solubilize/dampen, then wipe up.[1]

    • Liquid Spill: Absorb with vermiculite or spill pads.[1]

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][7] Watch for signs of CNS depression or anticholinergic delirium.[1]

  • Skin Contact: Wash with soap and copious amounts of water.[7] Do not use organic solvents on skin (increases absorption).[1]

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist if pupil dilation (mydriasis) occurs.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21855, Dimethindene Maleate.[1] Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM) (2023). Safety Data Sheet: Dimetindene.[1][2] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.